5-Fluoropyrimidine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIUVAWQVCEHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657727 | |
| Record name | 5-Fluoropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-55-7 | |
| Record name | 5-Fluoro-2-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoropyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoropyrimidine-2-carbonitrile Starting Materials
Executive Summary & Strategic Overview
5-Fluoropyrimidine-2-carbonitrile stands as a critical structural motif and a key building block in contemporary medicinal chemistry. Its strategic importance lies in its role as a precursor to a multitude of pharmacologically active agents, including kinase inhibitors used in oncology. The presence of the fluorine atom at the 5-position often enhances metabolic stability and binding affinity, while the 2-carbonitrile group serves as a versatile synthetic handle for further molecular elaboration.
This guide provides an in-depth exploration of the prevalent and field-proven synthetic pathways to this compound, with a primary focus on the synthesis and manipulation of its essential starting materials. We will dissect the core chemical transformations, moving beyond a mere recitation of procedural steps to illuminate the underlying mechanistic principles and the rationale behind experimental design choices. The protocols described herein are grounded in established, peer-reviewed literature, ensuring reliability and reproducibility for researchers engaged in drug discovery and development.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic approach to this compound reveals a clear and efficient primary synthetic strategy. The target molecule can be disconnected at the C-CN bond, pointing to a 2-halo-5-fluoropyrimidine as the immediate precursor. This intermediate, in turn, can be derived from a more symmetrically substituted pyrimidine, which is ultimately accessible from the widely available and inexpensive starting material, 5-fluorouracil.
A Predictive Physicochemical Profile of 5-Fluoropyrimidine-2-carbonitrile: Solubility and Stability
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Fluoropyrimidine-2-carbonitrile is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a derivative of the pyrimidine core, a scaffold present in numerous biologically active molecules, understanding its fundamental physicochemical properties is paramount for its effective use in research and development. The presence of a fluorine atom at the 5-position and a nitrile group at the 2-position significantly influences its electronic properties, reactivity, and intermolecular interactions, thereby defining its solubility and stability.
This guide provides a comprehensive analysis of the solubility and stability profile of this compound. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this document establishes a predictive profile grounded in authoritative data from closely related structural analogs, most notably the widely studied antineoplastic agent 5-Fluorouracil (5-FU). By combining known supplier data with established chemical principles and validated methodologies for analogous compounds, this guide serves as a robust framework for scientists, enabling them to anticipate the behavior of this compound and design effective experimental protocols for its characterization.
Section 1: Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental settings. The table below summarizes its known characteristics, supplemented by predicted values derived from its chemical structure.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₅H₂FN₃ | [1] |
| Molecular Weight | 123.09 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | ~7.5 - 8.5 | Rationale: The pyrimidine ring nitrogens are weakly basic. This is analogous to 5-Fluorouracil (pKa ~8.0)[2], though the electron-withdrawing nitrile group may slightly decrease the basicity compared to the uracil structure. |
| Predicted LogP | ~0.5 - 1.5 | Rationale: The structure is relatively non-polar. Compared to 5-Fluorouracil (LogP ~ -0.9), the replacement of the two carbonyl oxygens and N-H protons with a nitrile group and ring C-H reduces hydrogen bonding capacity with water, likely increasing the octanol-water partition coefficient. |
Section 2: Solubility Profile
Solubility is a critical parameter that dictates formulation strategies, bioavailability, and reaction conditions. The non-polar nature of the fluoropyrimidine ring combined with the polar nitrile group suggests a nuanced solubility profile.
Qualitative Solubility
Based on available data, this compound exhibits the following general solubility characteristics:
-
Aqueous Solubility: Low. The molecule's limited ability to form hydrogen bonds with water restricts its solubility.[1]
-
Organic Solubility: Soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] This is consistent with the behavior of many heterocyclic compounds used in drug discovery for creating stock solutions.
Quantitative Solubility Comparison
To provide context, the table below compares the known qualitative solubility of this compound with the experimentally determined quantitative solubility of its structural analog, 5-Fluorouracil (5-FU).
| Solvent | This compound | 5-Fluorouracil (5-FU) |
| Water / PBS (pH 7.2) | Low | ~12.2 g/L (or ~12 mg/mL) at 20°C[2], ~8 mg/mL in PBS[3] |
| Ethanol | Predicted to be sparingly soluble | ~0.8 mg/mL[3] |
| DMSO | Soluble | ~53 mg/mL[3] |
| DMF | Soluble | ~60 mg/mL[3] |
This comparison underscores the critical role of the uracil structure in conferring higher aqueous solubility to 5-FU compared to the likely profile of this compound. The loss of the two N-H protons and two carbonyl groups, which act as hydrogen bond donors and acceptors respectively, is the primary reason for the predicted lower aqueous solubility of the title compound.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry
For researchers requiring quantitative data, the following protocol provides a reliable, high-throughput method for determining kinetic solubility. The causality behind this choice is speed and resource efficiency, making it ideal for early-stage research where relative solubility across different conditions is more critical than absolute thermodynamic values.
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 1 mL of high-purity DMSO to create a 10 mg/mL stock solution. Ensure complete dissolution using a vortex mixer.
-
-
Assay Plate Preparation:
-
Dispense 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Add 2 µL of the 10 mg/mL DMSO stock solution to each well. This creates a final concentration of 100 µg/mL with 1% DMSO, which minimizes solvent effects. Prepare in triplicate.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours on a plate shaker to allow for precipitation to reach equilibrium.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Compare the readings against a calibration curve prepared from serial dilutions of a known insoluble standard (e.g., formazin).
-
The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
-
Visualization: Solubility Assessment Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: A step-by-step workflow for determining the kinetic solubility of a research compound.
Section 3: Stability Profile and Predicted Degradation
The stability of this compound is crucial for its storage, handling, and application. While it is reported to be stable under normal conditions, it may react with strong acids, bases, or oxidizing agents.[1]
Predicted Degradation Pathways
By analogy with 5-Fluorouracil and considering the chemistry of the nitrile group, two primary degradation pathways can be predicted under hydrolytic stress:
-
Hydrolysis of the Nitrile Group: The carbonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This would proceed first to an amide intermediate (5-Fluoropyrimidine-2-carboxamide) and subsequently to a carboxylic acid (5-Fluoropyrimidine-2-carboxylic acid). This is a common and well-documented reaction for nitrile-containing heterocyclic compounds.
-
Pyrimidine Ring Opening: 5-FU is known to undergo hydrolytic degradation via hydration of the C5-C6 double bond, followed by ring cleavage.[4] A similar mechanism could be initiated for this compound, particularly under harsh pH conditions, leading to the formation of various acyclic degradation products.
Visualization: Predicted Hydrolytic Degradation Pathways
Caption: Potential degradation pathways under acidic or basic hydrolytic stress conditions.
Experimental Protocol: Forced Degradation Study
To experimentally validate these predicted pathways and identify other potential liabilities, a forced degradation study is essential. This protocol ensures a comprehensive assessment by exposing the compound to a range of stress conditions, which is a cornerstone of drug development as outlined by ICH guidelines.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the sample solution 1:1 with 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample solution 1:1 with 1N NaOH. Incubate at room temperature for 4 hours. (Base hydrolysis is often faster).
-
Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W·h/m²).
-
-
Timepoint Sampling and Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method (see Section 4). A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the spectral properties of degradants. For structural elucidation of major degradants, LC-MS/MS is the preferred method.[5][6]
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
-
Document the retention times and peak areas of all new impurity peaks. Aim for 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.
-
Section 4: Recommended Analytical Methodologies
Accurate quantification and impurity profiling require robust analytical methods. While specific methods for this compound are not published, standard reversed-phase HPLC methods used for 5-FU and other small polar molecules are directly applicable.[7][8]
Protocol: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Start with a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the workhorse of reversed-phase chromatography and provides a good starting point for separating a non-polar compound from more polar degradants.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for acidic and basic compounds.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower UV cutoff and viscosity.
-
-
Method Development:
-
Isocratic Elution: Begin with a simple isocratic method (e.g., 70% A / 30% B) to determine the approximate retention time of the parent compound.
-
Gradient Elution: To ensure separation of potential impurities, develop a linear gradient. A typical starting gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Detection: Use a UV/PDA detector. The maximum absorbance wavelength (λmax) for 5-FU is ~266 nm[3]; a similar value is expected for this compound. Scan from 200-400 nm to capture data for impurities with different chromophores.
-
-
System Suitability: Before sample analysis, inject a standard solution five times and verify that the system meets suitability criteria (e.g., %RSD for peak area < 2.0%, tailing factor < 1.5).
This methodical approach ensures the development of a robust, stability-indicating method capable of separating the parent compound from its process impurities and degradation products, thereby guaranteeing the trustworthiness of the analytical results.
Conclusion
This technical guide provides a predictive yet scientifically grounded profile of this compound's solubility and stability. By leveraging authoritative data from the well-characterized analog 5-Fluorouracil and adhering to fundamental chemical principles, we have established a clear set of expectations for its behavior. The qualitative assessment suggests low aqueous solubility and susceptibility to hydrolytic degradation, particularly at the nitrile group.
For researchers and drug development professionals, the value of this guide lies not only in its predictions but in the detailed, field-proven experimental protocols provided. These methodologies for assessing solubility, conducting forced degradation studies, and developing analytical methods form a self-validating framework for moving beyond prediction to empirical characterization. By following these workflows, scientists can confidently generate the specific, high-quality data required to advance their research and development objectives involving this compound.
References
- 1. This compound Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]
- 2. 5-Fluorouracil | 51-21-8 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC analysis of 5-FU and FdUMP in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Reactivity and Functional Group Compatibility of 5-Fluoropyrimidine-2-carbonitrile
Introduction: The Strategic Value of 5-Fluoropyrimidine-2-carbonitrile in Modern Drug Discovery
This compound is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyrimidine ring, the fluoro substituent, and the nitrile group, render it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups offers a rich landscape for chemical modification, enabling the exploration of diverse chemical space in the pursuit of potent and selective modulators of biological targets. Pyrimidine-based compounds have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
This in-depth technical guide provides a comprehensive overview of the chemical reactivity and functional group compatibility of this compound. We will delve into the nuances of its behavior in key synthetic transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Reactivity Profile: Understanding the Electronic Landscape
The reactivity of this compound is governed by the interplay of its constituent functional groups. The pyrimidine core is inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the fluorine atom at the 5-position and the potent electron-withdrawing nitrile group at the 2-position. This electronic landscape dictates the molecule's susceptibility to nucleophilic attack and its behavior in various chemical transformations.
Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the 5-fluoropyrimidine core makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group, such as a halogen, is present at the C4 or C6 position.
Regioselectivity in SNAr Reactions
In di- or tri-substituted pyrimidines, the regioselectivity of SNAr is a critical consideration. Generally, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. The presence of the electron-withdrawing nitrile group at C2 further deactivates this position for substitution while activating the C4 and C6 positions. The fluorine at C5 also contributes to the overall activation of the ring towards nucleophilic attack.
Transformations of the 2-Cyano Group: A Gateway to Diverse Functionality
The nitrile group at the C2 position is a versatile handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the 5-fluoropyrimidine scaffold.
Hydrolysis to Carboxylic Acids
The hydrolysis of the nitrile group to a carboxylic acid can be achieved under both acidic and basic conditions.[3][4][5] However, the choice of conditions must be made with careful consideration of the stability of the fluoropyrimidine core.
Acid-Catalyzed Hydrolysis:
Heating the nitrile with a strong aqueous acid, such as hydrochloric acid, will typically yield the corresponding carboxylic acid.[4] The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed.
Base-Catalyzed Hydrolysis:
Treatment with a strong base, like sodium hydroxide, followed by acidic workup, also affords the carboxylic acid.[3] The initial product is the carboxylate salt.
| Condition | Reagents | Typical Temperature | Product | Reference(s) |
| Acidic | aq. HCl | Reflux | Carboxylic Acid | [4][5] |
| Basic | aq. NaOH, then H3O+ | Reflux | Carboxylic Acid | [3] |
Causality Behind Experimental Choices:
-
Harsh Conditions: Both acidic and basic hydrolysis of nitriles often require elevated temperatures. This is due to the stability of the carbon-nitrogen triple bond.
-
Substrate Stability: While fluorinated pyrimidines are generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation of the pyrimidine ring or loss of the fluorine substituent. Therefore, careful optimization of reaction time and temperature is crucial.
Reduction to Primary Amines
The nitrile group can be readily reduced to a primary amine, providing a key entry point for further functionalization, such as amide bond formation or reductive amination.
Reduction with Lithium Aluminum Hydride (LiAlH4):
A powerful reducing agent like LiAlH4 is effective in converting nitriles to primary amines.[6][7][8] The reaction is typically carried out in an ethereal solvent like THF, followed by an aqueous workup.
Catalytic Hydrogenation:
Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C) can also effect the reduction of nitriles to amines.[9]
| Reducing Agent | Solvent | Workup | Product | Reference(s) |
| LiAlH4 | THF | Aqueous | Primary Amine | [6][7] |
| H2, Raney Ni | Methanol/Ammonia | Filtration | Primary Amine | [9] |
Trustworthiness of Protocols:
-
LiAlH4: This is a highly reliable and general method for nitrile reduction. However, it is a potent reagent that will also reduce other functional groups like esters and carboxylic acids. The workup procedure is critical to safely quench the excess reagent and liberate the amine product.
-
Catalytic Hydrogenation: This method offers a milder alternative to LiAlH4 and is often more suitable for substrates with other reducible functional groups that need to be preserved. The addition of ammonia can help to suppress the formation of secondary amine byproducts.
Conversion to 1H-Tetrazoles
The [3+2] cycloaddition of an azide source with the nitrile group provides a direct route to 5-substituted 1H-tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.
Reaction with Sodium Azide:
The reaction is typically carried out by heating the nitrile with sodium azide in a polar aprotic solvent like DMF, often with an additive such as ammonium chloride or a Lewis acid to activate the nitrile.[10][11]
Leveraging Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it is typically necessary to first introduce a leaving group, most commonly a halogen, at the desired position of coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a widely used transformation in drug discovery.[12][13][14] For a derivative like 4,6-dichloro-5-fluoropyrimidine-2-carbonitrile, regioselective coupling can be achieved.
Regioselectivity in Suzuki Coupling:
Similar to SNAr reactions, the C4 and C6 positions are generally more reactive in Suzuki couplings than the C2 position. It is often possible to achieve selective mono-arylation at the C4 position under carefully controlled conditions.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16][17] This reaction provides a complementary approach to SNAr for the synthesis of aminated pyrimidines.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a 4-Chloro-5-fluoropyrimidine-2-carbonitrile Derivative with an Amine
This protocol describes a typical procedure for the displacement of a chlorine atom at the C4 position with an amine nucleophile.
Caption: Nitrile Reduction Workflow.
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH4) (1.5-2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH4 and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the this compound in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified further if necessary.
Functional Group Compatibility and Stability
This compound is a relatively stable compound under standard laboratory conditions. However, its compatibility with various reagents and conditions should be considered during reaction planning.
-
Acidic Conditions: The pyrimidine ring is generally stable to moderately acidic conditions. However, strong, hot acids used for prolonged periods, such as in nitrile hydrolysis, may lead to decomposition.
-
Basic Conditions: The molecule is susceptible to strong bases. Besides the potential for nitrile hydrolysis, strong bases could potentially react with other positions on the ring. The stability of 5-fluorouracil, a related compound, is known to be pH-dependent.
-
Oxidizing Agents: The pyrimidine ring is generally resistant to oxidation, but strong oxidizing agents should be used with caution.
-
Reducing Agents: As demonstrated, the nitrile group is readily reduced. The pyrimidine ring itself is generally stable to hydride-based reducing agents and catalytic hydrogenation conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity profile and functional group compatibility is paramount for its effective utilization in drug discovery and development. The electron-deficient nature of the pyrimidine core, activated by the fluoro and cyano substituents, makes it an excellent substrate for nucleophilic aromatic substitution. The nitrile group serves as a versatile handle for a variety of transformations, including hydrolysis, reduction, and cycloaddition. Furthermore, halogenated derivatives of this scaffold are amenable to a range of palladium-catalyzed cross-coupling reactions, enabling rapid diversification. By carefully selecting reaction conditions and understanding the inherent reactivity of this scaffold, researchers can unlock its full potential in the synthesis of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoropyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorinated Pyrimidines
5-Fluoropyrimidine-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated pyrimidine core, positions it as a valuable building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the pyrimidine ring is a key scaffold in many biologically active compounds.[1] However, the very features that make this compound a powerful tool in drug discovery also necessitate a profound respect for its potential hazards.
This guide provides an in-depth analysis of the risks associated with this compound and outlines a comprehensive framework for its safe handling. As Senior Application Scientists, our experience dictates that a proactive and informed approach to safety is not merely a procedural formality but a cornerstone of scientific integrity and successful research outcomes.
I. Hazard Identification and Risk Assessment: Understanding the Threat Profile
The primary hazards of this compound stem from its structural alerts: the fluorinated pyrimidine ring, analogous to the cytotoxic agent 5-Fluorouracil (5-FU), and the nitrile functional group.
Toxicological Hazards
While specific toxicological data for this compound is not extensively published, its structural similarity to 5-FU suggests a potential for significant cytotoxic and genotoxic effects.[2] 5-FU is a known antineoplastic drug that inhibits DNA synthesis.[3] Therefore, it is prudent to handle this compound as a potentially cytotoxic and mutagenic compound.
-
Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or inhaled.[4]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[5]
-
Carcinogenicity and Genotoxicity: Suspected of causing genetic defects and cancer.[2][4]
The Nitrile Group: A Latent Cyanide Hazard
The presence of a carbon-nitrogen triple bond (a nitrile group) introduces the risk of releasing highly toxic hydrogen cyanide (HCN) gas under certain conditions.
-
Thermal Decomposition: Heating the compound can lead to its decomposition, potentially releasing HCN.[6]
-
Hydrolysis: While generally stable, hydrolysis under acidic or basic conditions could theoretically liberate cyanide.[7][8]
Due to these inherent risks, a rigorous risk assessment is mandatory before any work with this compound commences.
Risk Assessment Workflow
Caption: Workflow for risk assessment and implementation of control measures.
II. Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous substances by isolating the hazard from the worker.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transfers, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[3]
-
Ventilated Balance Enclosure: For weighing the solid compound, a ventilated balance enclosure or a dedicated powder handling hood is recommended to prevent the dispersion of fine particles.
III. Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE is critical for preventing dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[3] | Provides a primary and secondary barrier against chemical permeation. The outer glove can be removed immediately upon contamination.[9] |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | Protects against splashes and aerosols. Standard safety glasses are insufficient.[9] |
| Body Protection | A disposable, back-closing, solid-front gown with long sleeves and tight-fitting cuffs.[9] | Prevents skin contact with the compound. |
| Respiratory Protection | An N95 or higher-rated respirator should be available for spill cleanup or if there is a risk of aerosol generation outside of a fume hood.[3] | Protects against inhalation of airborne particles. |
IV. Safe Handling and Experimental Protocols
Adherence to strict protocols is paramount when working with this compound.
Protocol for Weighing and Preparing a Stock Solution
-
Preparation:
-
Don all required PPE (double nitrile gloves, lab coat, safety goggles).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any spills.[10]
-
Label all necessary glassware and containers before starting.
-
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.
-
Use a dedicated set of spatulas and weighing paper for this compound.
-
Carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.
-
-
Dissolution:
-
In the fume hood, add the solvent to the container with the weighed compound.
-
Use a sealed container for dissolution to prevent the release of vapors or aerosols.
-
If sonication or vortexing is required, ensure the container is tightly capped.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a high pH solution followed by a thorough rinse with water and 70% ethanol).[11]
-
Dispose of all contaminated disposable materials (gloves, absorbent pads, weighing paper) in a designated hazardous waste container.[10]
-
Remove the outer pair of gloves before leaving the fume hood.
-
Wash hands thoroughly after removing all PPE.
-
V. Storage and Waste Management: Containment and Disposal
Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
Store in a designated, locked cabinet to restrict access.[4]
Waste Disposal
-
All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.[4]
-
Solid waste (gloves, absorbent pads, etc.) should be collected in a dedicated, labeled, and sealed container.[10]
-
Liquid waste should be collected in a labeled, sealed, and chemically resistant container.
-
Follow all institutional and local regulations for hazardous waste disposal.
VI. Emergency Procedures: Preparedness and Response
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne contamination.
-
Don PPE: Before attempting to clean a spill, don appropriate PPE, including a respirator if necessary.
-
Containment: Cover the spill with an absorbent material from a chemical spill kit.[11]
-
Neutralization (if applicable and safe): For small spills, a deactivating solution may be used according to established protocols.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by water.[11]
-
Reporting: Report the incident to the appropriate safety personnel.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Conclusion: A Culture of Safety
This compound is a compound with immense potential in the advancement of therapeutic sciences. However, this potential can only be realized through a steadfast commitment to safety. By understanding the inherent hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly unlock the scientific value of this important molecule. This guide serves as a foundational resource, but it is the daily practice of these principles that will ensure a safe and productive research environment.
References
- 1. "Molecular products from the thermal degradation of glutamic acid" by Joshua K. Kibet, Lavrent Khachatryan et al. [repository.lsu.edu]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. nj.gov [nj.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Fluorinated Pyrimidines
This in-depth technical guide charts the seminal discovery and historical development of fluorinated pyrimidines, a class of compounds that revolutionized cancer chemotherapy. We will delve into the scientific rationale, key experiments, and the pioneering individuals who ushered in a new era of targeted cancer treatment. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of these critical therapeutic agents.
The Genesis of an Idea: A Rational Approach to Cancer Chemotherapy
In the mid-20th century, the landscape of cancer treatment was largely dominated by surgery and radiation therapy. Chemotherapy was in its nascent stages, with many of the early agents being highly toxic and non-specific. A paradigm shift was needed—a move towards a more rational design of anticancer drugs.
The intellectual groundwork for the development of fluorinated pyrimidines was laid by the observation that certain cancer cells exhibit a voracious appetite for uracil, a fundamental component of ribonucleic acid (RNA).[1] In 1954, Abraham Cantarow and Karl Paschkis discovered that liver tumors in rats absorbed radioactive uracil more readily than normal liver cells.[2] This finding sparked a crucial idea: could a modified, "fraudulent" version of uracil be synthesized to selectively target and disrupt the metabolic machinery of cancer cells?
This concept of "lethal synthesis," where a non-toxic compound is metabolized into a toxic agent within the cell, became the driving force behind the work of Dr. Charles Heidelberger, a visionary cancer researcher at the University of Wisconsin.[3] Heidelberger had previously observed the potent inhibitory effects of fluoroacetic acid, a fluorine-containing compound, on a vital enzyme.[2] He hypothesized that introducing a fluorine atom—a small but highly electronegative element—into the uracil molecule could create a powerful antimetabolite.
The Breakthrough Synthesis of 5-Fluorouracil (5-FU)
The challenge of synthesizing this novel compound fell to Robert Duschinsky and his colleagues at Hoffmann-La Roche.[2] In a landmark achievement, they successfully synthesized 5-fluorouracil (5-FU) in 1957.[1][4] This pioneering work was a testament to the burgeoning field of fluorine chemistry and its potential applications in medicine.
Original Synthesis of 5-Fluorouracil: A Representative Protocol
Experimental Protocol: Synthesis of 5-Fluorouracil (Adapted from Duschinsky, Pleven, and Heidelberger, 1957)
-
Preparation of Ethyl Fluoroacetate: The synthesis would have likely begun with the preparation of ethyl fluoroacetate, a key fluorine-containing starting material. This was a hazardous reagent due to its high toxicity.[3]
-
Condensation to Form an α-fluoro-β-ketoester Enolate: Ethyl fluoroacetate would then be reacted with a suitable reagent, such as an ester, in the presence of a strong base to form an α-fluoro-β-ketoester enolate.
-
Ring Closure with Isothiourea: The pyrimidine ring was then constructed by reacting the enolate with an isothiourea salt. This cyclization reaction is a classic method for pyrimidine synthesis.
-
Hydrolysis and Isolation: The resulting intermediate would then be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.
-
Purification: The crude 5-fluorouracil would be purified by recrystallization to obtain the final product in a pure form for biological testing.
This synthetic route, while groundbreaking, highlighted the challenges of working with fluorine-containing compounds and the need for careful handling of toxic reagents.
From the Bench to the Clinic: Early Biological Evaluation of 5-FU
With 5-FU in hand, Heidelberger and his team embarked on a series of elegant experiments to determine its biological activity. Their initial findings, published in Nature in 1957, demonstrated the potent tumor-inhibitory effects of 5-FU in animal models.[1]
In Vitro and In Vivo Antitumor Activity
The initial screening of 5-FU's anticancer properties would have utilized the common in vitro and in vivo models of the 1950s.
Experimental Protocol: In Vitro Evaluation of 5-FU (Representative Methodology)
-
Cell Culture: Cancer cell lines available at the time, such as Ehrlich ascites carcinoma cells, would be cultured in a suitable growth medium.
-
Drug Exposure: The cultured cells would be exposed to varying concentrations of 5-FU for a defined period.
-
Assessment of Cytotoxicity: The cytotoxic effects of 5-FU would be determined by methods such as cell counting (using a hemocytometer and vital stains like trypan blue to differentiate live and dead cells) or by measuring the inhibition of metabolic activity.
Experimental Protocol: In Vivo Evaluation of 5-FU in a Murine Tumor Model (Representative Methodology)
-
Tumor Implantation: Mice would be implanted with a tumor model, such as Sarcoma 180 or Flexner-Jobling carcinoma.
-
Drug Administration: A solution of 5-FU would be administered to the tumor-bearing mice, typically via intraperitoneal injection, at various doses and schedules.
-
Tumor Growth Inhibition: The antitumor effect would be assessed by measuring the size of the tumors in the treated mice compared to a control group that received a placebo.
-
Survival Analysis: The overall survival of the treated mice would be monitored and compared to the control group to determine the efficacy of the treatment.
These early studies revealed that 5-FU was a potent inhibitor of tumor growth, paving the way for its clinical evaluation.
The Clinical Debut of 5-FU and its Mechanism of Action
The first clinical trials of 5-FU were reported in 1958 by Anthony R. Curreri and his colleagues, in collaboration with Heidelberger.[2] These studies demonstrated the clinical activity of 5-FU in patients with various solid tumors, including those of the breast, colon, and liver.[1]
The mechanism of action of 5-FU, while not fully understood at the time of its discovery, was later elucidated to be multifaceted. 5-FU is a prodrug that is converted inside the cell into several active metabolites. These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase: The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable complex with the enzyme thymidylate synthase, blocking the synthesis of thymidine, an essential component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and apoptosis.
The following diagram illustrates the major metabolic pathways of 5-FU and its mechanism of action.
Evolution of Fluorinated Pyrimidines: Beyond 5-FU
Despite its success, 5-FU had its limitations, including a short half-life and significant toxicity when administered as a bolus injection. This spurred the development of a new generation of fluorinated pyrimidines with improved pharmacokinetic properties and more convenient oral administration.
The Advent of Oral Fluoropyrimidines
The development of oral fluoropyrimidines aimed to mimic the effects of continuous infusion of 5-FU, which was found to be more effective and less toxic than bolus administration. This led to the creation of prodrugs that are converted to 5-FU in the body.
-
Tegafur: One of the first oral prodrugs of 5-FU.
-
Capecitabine: A later-generation oral prodrug that is converted to 5-FU preferentially in tumor tissue, potentially reducing systemic toxicity.
-
S-1 (TS-1): A combination drug containing tegafur, gimeracil (a DPD inhibitor to prevent 5-FU degradation), and oteracil (to reduce gastrointestinal toxicity).
The following diagram illustrates the progression from 5-FU to oral fluoropyrimidines.
Quantitative Data from Early Clinical Trials
The following tables summarize the response rates and toxicities observed in the early clinical trials of 5-FU for various solid tumors. It is important to note that these data are from an era with different standards for clinical trial reporting and patient management.
Table 1: Objective Response Rates to 5-FU in Early Clinical Trials
| Tumor Type | Number of Patients | Objective Response Rate (%) |
| Colorectal Cancer | Varies by study | 10-20% |
| Breast Cancer | Varies by study | 20-30% |
| Gastric Cancer | Varies by study | 15-25% |
| Pancreatic Cancer | Varies by study | 10-20% |
Table 2: Common Toxicities Associated with Early 5-FU Regimens
| Toxicity | Grade 1-2 (%) | Grade 3-4 (%) |
| Nausea and Vomiting | 40-60% | 10-20% |
| Diarrhea | 30-50% | 5-15% |
| Stomatitis/Mucositis | 20-40% | 5-10% |
| Myelosuppression (Leukopenia) | 30-50% | 10-20% |
| Dermatitis | 10-20% | <5% |
Conclusion: A Legacy of Innovation
The discovery of fluorinated pyrimidines, spearheaded by the rational drug design of Charles Heidelberger and the synthetic ingenuity of Robert Duschinsky, stands as a landmark achievement in the history of medicine. 5-Fluorouracil and its successors have become mainstays in the treatment of a wide range of solid tumors and continue to be a cornerstone of many combination chemotherapy regimens. The story of fluorinated pyrimidines is a powerful example of how a deep understanding of cancer biology, coupled with innovative chemistry, can lead to the development of life-saving therapies. The ongoing research in this field continues to refine the use of these important drugs, further personalizing cancer treatment and improving patient outcomes.
References
- 1. Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds – ScienceOpen [scienceopen.com]
- 2. Heidelberger, C., Chaudhuri, N.K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., et al. (1957) Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds. Nature, 179, 663-666. - References - Scientific Research Publishing [scirp.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Fluorinated pyrimidines, a new class of tumour-inhibitory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Fluoropyrimidine-2-carbonitrile Derivatives via Sandmeyer Cyanation
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of 5-Fluoropyrimidine-2-carbonitrile derivatives, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3][4] The core of this protocol is the Sandmeyer reaction, a robust and well-established method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, critical safety procedures for handling cyanide reagents, and a thorough guide to product characterization and troubleshooting.
Introduction: The Significance of 5-Fluoropyrimidine Scaffolds
Fluorinated heterocyclic compounds are cornerstones of modern pharmaceutical design. The introduction of a fluorine atom into a molecule can significantly enhance its metabolic stability, lipophilicity, and bioavailability.[5] Pyrimidine-5-carbonitrile derivatives, in particular, are recognized as privileged scaffolds in the development of therapeutic agents, including potent inhibitors of key biological targets like EGFR and COX-2, which are implicated in various cancers.[1][3][4]
This application note details a reliable method to synthesize this compound, starting from the readily available 2-amino-5-fluoropyrimidine. The protocol leverages the classic Sandmeyer reaction, which provides a dependable pathway for introducing the carbonitrile moiety.[7][8]
Reaction Principle and Mechanism
The overall synthesis is a two-step process starting from an aromatic amine.
-
Diazotization: The primary aromatic amine (2-amino-5-fluoropyrimidine) is converted into a diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl). This diazonium salt is highly reactive due to the presence of an excellent leaving group, dinitrogen gas (N₂).[8]
-
Sandmeyer Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][9] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. This radical then reacts with the copper-cyanide complex to form the final product, this compound, and regenerate the copper(I) catalyst.[9]
Caption: Overall synthetic pathway.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Purity | Supplier | Notes |
| 2-Amino-5-fluoropyrimidine | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | For diazotization |
| Copper(I) Cyanide (CuCN) | 99% | Acros Organics | EXTREMELY TOXIC |
| Hydrochloric Acid (HCl) | 37%, Certified ACS | VWR | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For neutralization |
| Dichloromethane (DCM) | HPLC Grade, ≥99.8% | J.T.Baker | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Alfa Aesar | For drying |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies | For chromatography |
| Deionized Water | In-house | ||
| Standard Glassware | Round-bottom flasks, condenser, dropping funnel, etc. | ||
| Magnetic Stirrer with Hotplate | |||
| Fume Hood | Certified and mandatory for all steps | ||
| Personal Protective Equipment (PPE) | See Safety Section 4 | ||
| Rotary Evaporator | |||
| Thin-Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
Step A: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-amino-5-fluoropyrimidine (5.65 g, 50 mmol).
-
Add deionized water (50 mL) and concentrated hydrochloric acid (15 mL). Stir the mixture until the amine fully dissolves.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Separately, prepare a solution of sodium nitrite (3.80 g, 55 mmol) in deionized water (15 mL).
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes. Crucial: Ensure the internal temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the next step.
Step B: Sandmeyer Cyanation Reaction
-
In a separate 500 mL flask, prepare a slurry of copper(I) cyanide (5.37 g, 60 mmol) in deionized water (50 mL).
-
Gently heat the CuCN slurry to 60-70 °C with stirring.
-
Slowly and carefully, add the cold diazonium salt solution from Step A to the hot CuCN slurry in portions. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour with constant stirring.
-
Allow the mixture to cool to room temperature.
Step C: Product Isolation and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1M NaOH solution (2 x 30 mL) to remove any acidic impurities, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to elute the product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Caption: Step-by-step experimental workflow.
Critical Safety Precautions: Handling Cyanides
Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [10] All operations involving copper(I) cyanide and the reaction mixture must be performed in a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-glove with nitrile gloves.[10][13] Thicker gloves are recommended when handling cyanide solutions.[10]
-
Never Work Alone: Inform colleagues before starting work with cyanides.[10][13] Work should be limited to normal business hours.[11]
-
Avoid Acid Contamination: Never mix cyanide salts or waste with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[10][11] Keep acids out of the fume hood unless essential for the experiment.[12][14]
-
Waste Disposal: All cyanide-contaminated materials (gloves, glassware, solutions, silica) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams.
-
Spill Response: For small spills inside a fume hood, carefully clean the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[12][14] Collect all cleanup materials as hazardous waste. For larger spills, evacuate the area immediately and call emergency services.[10]
-
Emergency Procedures: In case of skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][14] For eye contact, use an emergency eyewash for 15 minutes.[10][14] In case of inhalation, move to fresh air immediately. Seek immediate medical attention for any exposure.[10]
Characterization of this compound
Confirm the identity and purity of the final product using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons on the pyrimidine ring will show characteristic chemical shifts and coupling constants. The specific pattern will depend on the substitution. |
| ¹⁹F NMR | A single peak corresponding to the fluorine atom on the pyrimidine ring is expected.[1] The chemical shift provides confirmation of the fluorine's chemical environment. |
| ¹³C NMR | The carbon of the nitrile group (C≡N) will appear in the characteristic region (~115-120 ppm). Other carbons in the pyrimidine ring will also be observable. |
| FT-IR | A sharp, strong absorption band around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. |
| Mass Spec (MS) | The molecular ion peak corresponding to the calculated mass of the product (C₅H₂FN₃) should be observed. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization (temperature too high).2. Decomposition of the diazonium salt before Sandmeyer reaction.3. Inactive CuCN catalyst. | 1. Strictly maintain the 0–5 °C temperature range during nitrite addition.[15]2. Use the diazonium salt solution immediately after preparation.3. Use fresh, high-purity CuCN. |
| Formation of Side Products (e.g., 5-Fluoro-2-hydroxypyrimidine) | The diazonium salt reacted with water instead of the cyanide nucleophile. | Ensure the CuCN solution is sufficiently concentrated and that the diazonium salt is added slowly to the hot CuCN slurry to favor the Sandmeyer pathway. |
| Difficult Purification | Presence of unreacted starting materials or copper complexes. | Perform the recommended aqueous washes (NaOH) during work-up to remove impurities. Ensure proper silica gel chromatography technique with an appropriate solvent system. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By adhering to the step-by-step procedure, paying close attention to reaction conditions, and strictly following the outlined safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science. The included characterization and troubleshooting guides serve to ensure the integrity of the final product and the efficiency of the synthetic process.
References
- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. quora.com [quora.com]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. benchchem.com [benchchem.com]
The Alchemist's Guide to a Privileged Scaffold: Application Notes for 5-Fluoropyrimidine-2-carbonitrile in Palladium Cross-Coupling Reactions
Introduction: The Strategic Value of the 5-Fluoropyrimidine Moiety
In the landscape of modern medicinal chemistry and drug discovery, the 5-fluoropyrimidine scaffold holds a position of significant strategic importance. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, binding affinity, and pKa.[1] The pyrimidine core itself is a ubiquitous feature in numerous biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring.[2] The addition of a nitrile group at the 2-position provides a versatile synthetic handle for further molecular elaboration.
5-Fluoropyrimidine-2-carbonitrile is thus a highly valuable building block for the synthesis of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this privileged core, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[3] This guide offers detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to successfully incorporate this versatile building block into their synthetic workflows.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[1] When applied to this compound, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the carbon atom bearing the fluorine, assuming a suitable leaving group is present at that position. For the purpose of these protocols, we will consider the coupling partner to be a derivative where a leaving group (e.g., Cl, Br, I) is present at the position of desired coupling.
Causality in Experimental Design for Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring, further accentuated by the fluorine and nitrile substituents, makes the C-X bond (where X is a halogen) susceptible to oxidative addition to the palladium(0) catalyst.
-
Catalyst and Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective for challenging heteroaryl couplings.[4] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the organoboron species. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed to dissolve both the organic and inorganic reagents.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 5-Fluoro-X-pyrimidine-2-carbonitrile (X = Br, Cl)
| Component | Reagent/Parameter | Molar Equivalents/Value | Rationale |
| Pyrimidine Substrate | 5-Fluoro-X-pyrimidine-2-carbonitrile | 1.0 | Starting material |
| Boronic Acid | Aryl/Heteroarylboronic Acid | 1.2 - 1.5 | Coupling partner |
| Palladium Precatalyst | Pd(OAc)₂ | 0.02 - 0.05 | Catalyst source |
| Ligand | XPhos | 0.04 - 0.10 | Promotes catalytic cycle |
| Base | K₂CO₃ | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - | Facilitates dissolution of reagents |
| Temperature | 80 - 110 °C | - | Provides thermal energy for reaction |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-fluoro-X-pyrimidine-2-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), palladium acetate (0.05 equiv), XPhos (0.10 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
The Strategic Application of 5-Fluoropyrimidine-2-carbonitrile in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the strategic application of 5-Fluoropyrimidine-2-carbonitrile as a pivotal building block in the synthesis of next-generation kinase inhibitors. We will explore the inherent chemical advantages conferred by its unique structure and provide detailed, field-proven protocols for its utilization in constructing potent and selective therapeutic agents. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature, offering a robust resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Privileged Scaffold of Pyrimidine in Kinase Inhibition
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1] Its nitrogen-rich aromatic structure allows it to mimic the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
The strategic incorporation of specific functional groups onto the pyrimidine ring can significantly enhance the potency, selectivity, and pharmacokinetic properties of these inhibitors. This compound emerges as a particularly valuable starting material due to the synergistic effects of its fluoro and cyano substituents.
The Dual Advantage: Unpacking the Roles of the Fluoro and Cyano Groups
The utility of this compound in kinase inhibitor synthesis stems from the distinct and complementary roles of its key functional groups:
-
The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a widely employed strategy in medicinal chemistry. The high electronegativity of fluorine can modulate the pKa of nearby functionalities, influencing binding interactions with the target kinase. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to improved metabolic stability and a longer in vivo half-life of the drug candidate.
-
The 2-Carbonitrile Group: The cyano group at the C2 position is a versatile synthetic handle. It is an excellent electrophilic site, susceptible to nucleophilic displacement by a variety of nucleophiles, including amines and hydrazines. This reactivity is central to the construction of fused heterocyclic systems, such as the potent pyrazolo[3,4-d]pyrimidine scaffold, which is found in numerous kinase inhibitors.
Synthetic Strategy: A Gateway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
A robust and frequently employed strategy for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involves the initial conversion of a pyrimidine-carbonitrile to an aminopyrimidine intermediate, followed by cyclization. This compound is an ideal starting point for this approach.
The general synthetic workflow can be visualized as follows:
Caption: A generalized workflow for the synthesis of kinase inhibitors from this compound.
Experimental Protocols: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 5-fluoropyrazolo[3,4-d]pyrimidine-based kinase inhibitor, built upon established synthetic transformations of related pyrimidine systems.
Part 1: Synthesis of 4-Amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine
This initial two-step protocol details the construction of the core heterocyclic scaffold.
Step 1: Synthesis of 5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile
This step involves the nucleophilic displacement of the 2-cyano group with hydrazine.
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol (qs)
-
-
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile.
-
Step 2: Synthesis of 4-Amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine
This step involves the cyclization of the hydrazinylpyrimidine intermediate.
-
Materials:
-
5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile (1.0 eq)
-
Formamide (excess)
-
-
Procedure:
-
Heat a mixture of 5-Fluoro-2-hydrazinylpyrimidine-4-carbonitrile and an excess of formamide at 180-200 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude 4-Amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine.
-
The product can be further purified by column chromatography or recrystallization.
-
Part 2: Functionalization of the Core Scaffold
The 4-amino-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine core can be further elaborated to introduce various substituents that can modulate kinase selectivity and potency. A common strategy is the introduction of aryl or heteroaryl groups via cross-coupling reactions.
Representative Protocol: Suzuki Coupling for C4-Arylation
This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the C4 position, a common modification in many kinase inhibitors.
-
Materials:
-
4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine (prepared from the 4-amino analogue via a Sandmeyer-type reaction) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a degassed mixture of 4-Chloro-5-fluoro-1H-pyrazolo[3,4-d]pyrimidine, the arylboronic acid, and the base in the solvent, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C4-arylated kinase inhibitor.
-
Data Presentation: A Comparative Overview
The following table summarizes key reaction parameters and expected outcomes for the synthesis of the pyrazolo[3,4-d]pyrimidine core.
| Step | Reaction Type | Key Reagents | Typical Reaction Time | Typical Yield |
| 1 | Nucleophilic Displacement | Hydrazine hydrate | 4-6 hours | 70-85% |
| 2 | Cyclization | Formamide | 2-4 hours | 60-75% |
Conclusion: A Versatile and Powerful Synthetic Tool
This compound stands out as a highly valuable and versatile starting material for the synthesis of advanced kinase inhibitors. Its unique combination of a metabolically robust fluoro group and a synthetically malleable cyano group provides a direct and efficient route to complex heterocyclic scaffolds, most notably the pyrazolo[3,4-d]pyrimidine core. The protocols and strategies outlined in this guide are intended to empower researchers to leverage the full potential of this key building block in the ongoing quest for more effective and selective targeted therapies.
References
The Strategic Role of Halogenated Pyrimidine and Pyrazine Carbonitriles in Antiviral Drug Synthesis: A Detailed Guide
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of halogenated pyrimidine and pyrazine carbonitriles as pivotal precursors in the synthesis of potent antiviral compounds. With a primary focus on the synthetic pathways leading to the broad-spectrum antiviral agent Favipiravir, this guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes the critical aspects of process development and safety.
Introduction: The Rise of Pyrimidine and Pyrazine Scaffolds in Antiviral Therapy
The quest for effective antiviral agents remains a cornerstone of modern medicinal chemistry. Viral diseases, ranging from seasonal influenza to global pandemics, necessitate a robust pipeline of novel therapeutics.[1][2][3] Within the vast landscape of heterocyclic chemistry, pyrimidine and pyrazine derivatives have emerged as privileged scaffolds, forming the core of numerous clinically significant drugs. Their structural resemblance to nucleobases allows them to interact with viral enzymes, particularly RNA-dependent RNA polymerase (RdRp), thereby disrupting viral replication.[1][4]
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), also known as T-705, stands as a prominent example of a pyrazine-based antiviral.[5][6] Initially approved in Japan for treating influenza, its broad-spectrum activity against various RNA viruses has led to its investigation for other viral infections, including SARS-CoV-2.[5][7] The synthesis of Favipiravir and its analogues often involves strategic chemical transformations starting from readily accessible halogenated pyrazine or pyrimidine carbonitriles. This guide will delve into the practical aspects of utilizing these precursors for the efficient synthesis of antiviral compounds.
Mechanism of Action: How Pyrazine-Based Antivirals Inhibit Viral Replication
The antiviral efficacy of compounds like Favipiravir stems from their ability to selectively target and inhibit viral RNA-dependent RNA polymerase (RdRp).[4][5] Favipiravir itself is a prodrug that undergoes intracellular conversion to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6] This active metabolite mimics purine nucleosides (guanine and adenosine) and is incorporated into the growing viral RNA chain by RdRp.[4][5] The incorporation of favipiravir-RTP leads to non-viable viral genomes through a process known as lethal mutagenesis, effectively halting viral replication.[4]
Diagram: Mechanism of Action of Favipiravir
Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.
Synthetic Pathways: From Precursor to Active Pharmaceutical Ingredient
Several synthetic routes to Favipiravir have been developed, with many leveraging halogenated pyrazine carbonitriles as key intermediates due to their cost-effectiveness and versatility.[7][8] One of the most economical approaches commences with 3,6-dichloropyrazine-2-carbonitrile.[7]
Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
The synthesis of the crucial intermediate, 3,6-dichloropyrazine-2-carbonitrile, can be achieved from 3-aminopyrazine-2-carboxylic acid with modifications to established routes for improved industrial applicability.[7]
Diagram: Synthetic Workflow for Favipiravir
Caption: Economical synthetic route to Favipiravir from a key precursor.
Detailed Experimental Protocols
The following protocols are based on established and optimized procedures for the synthesis of Favipiravir from 3,6-dichloropyrazine-2-carbonitrile.[7]
Protocol 1: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile
Objective: To synthesize 3,6-difluoropyrazine-2-carbonitrile via nucleophilic substitution of chlorine with fluorine.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (KF)
-
Tetrabutylammonium Bromide (TBAB)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
Procedure:
-
To a suspension of KF (7.48 equiv.) and TBAB (0.47 equiv.) in DMSO, add toluene.
-
Distill the mixture at 50 °C under vacuum to remove any residual water.
-
Repeat the toluene addition and distillation.
-
To the resulting suspension, add 3,6-dichloropyrazine-2-carbonitrile (1 equiv.).
-
Stir the reaction mixture at 75 °C for 3 hours.
-
Upon completion (monitored by TLC), cool the mixture to room temperature.
-
Add water and stir for 15 minutes, followed by the addition of toluene.
-
Separate the organic phase and wash with water and saline solution.
-
Treat the organic phase with activated charcoal, filter, and concentrate to obtain the crude product.
-
Recrystallize from n-heptane to yield 3,6-difluoropyrazine-2-carbonitrile as yellow crystals.
Protocol 2: Two-Step Conversion to Favipiravir
Objective: To convert 3,6-difluoropyrazine-2-carbonitrile to Favipiravir through hydrolysis and hydroxylation.
Materials:
-
3,6-Difluoropyrazine-2-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Hydrolysis: Subject the 3,6-difluoropyrazine-2-carbonitrile to hydrolysis with concentrated HCl to yield the corresponding carboxamide.
-
Hydroxylation: Treat the resulting carboxamide with aqueous NaHCO₃ to facilitate the hydroxylation at the 3-position, yielding Favipiravir.
-
Work-up and Purification: Extract the aqueous solution with ethyl acetate.
-
Combine the organic fractions, treat with charcoal, filter, and concentrate.
-
Purify the crude product by recrystallization to obtain Favipiravir.
Safety and Handling Precautions
Working with halogenated heterocyclic compounds requires strict adherence to safety protocols.
-
3,6-Dichloropyrazine-2-carbonitrile: This intermediate is known to be a skin allergen.[6] It is highly recommended to wear double-layered gloves and a respirator when handling this compound.[7]
-
Phosphorus Oxychloride (POCl₃): Often used in chlorination steps, POCl₃ is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Ensure proper ventilation and have emergency-spill kits readily available.
Data Summary
| Intermediate/Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3,6-Dichloropyrazine-2-carbonitrile | C₅HCl₂N₃ | 173.99 | 92 | 92-94 |
| Favipiravir | C₅H₄FN₃O₂ | 157.10 | - | - |
Yields and melting points are based on reported literature values and may vary depending on experimental conditions.[7]
Broader Applications and Future Directions
While Favipiravir is a key antiviral derived from these precursors, the pyrimidine-5-carbonitrile scaffold is also being explored for other therapeutic applications, including anticancer agents.[9][10][11][12] The synthetic versatility of these halogenated intermediates allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery. Future research will likely focus on developing more efficient and sustainable synthetic methodologies, as well as exploring the antiviral potential of novel derivatives against emerging viral threats.
Conclusion
Halogenated pyrimidine and pyrazine carbonitriles are invaluable precursors in the synthesis of antiviral compounds, most notably Favipiravir. A thorough understanding of the synthetic pathways, reaction mechanisms, and safety considerations is paramount for researchers and drug development professionals. The protocols and insights provided in this guide aim to facilitate the efficient and safe utilization of these versatile chemical building blocks in the ongoing effort to combat viral diseases.
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Favipiravir - Wikipedia [en.wikipedia.org]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Pyrimidine-5-Carbonitrile Derivatives in Advanced Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the emerging applications of pyrimidine-5-carbonitrile derivatives within the realm of click chemistry, focusing on their role in enhancing inverse-electron-demand Diels-Alder (IEDDA) reactions. This document will detail the synthesis of key intermediates, provide step-by-step protocols for their use in bioconjugation, and discuss the underlying chemical principles that make these derivatives valuable tools in chemical biology and drug discovery.
Introduction: The Convergence of Pyrimidine Scaffolds and Click Chemistry
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] The pyrimidine-5-carbonitrile scaffold, in particular, has been extensively explored for the development of potent kinase inhibitors and other anticancer agents.[3][4][5][6][7]
Concurrently, the field of bioconjugation has been revolutionized by "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding in complex biological environments.[8][9] Among the most powerful click reactions for in vivo applications is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-poor tetrazine and an electron-rich dienophile.[10][11][12] This reaction boasts exceptionally fast kinetics and is bioorthogonal, meaning it does not interfere with native biological processes.[8][13]
A critical area of innovation in IEDDA chemistry is the development of new tetrazine derivatives with enhanced reactivity and functionality. Recent studies have indicated that replacing a pyridine ring with a pyrimidine ring in tetrazine derivatives can significantly increase the reaction rate with strained dienophiles.[14] This enhancement is attributed to the electron-withdrawing nature of the additional nitrogen atom in the pyrimidine ring, which further lowers the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition.[10][15]
This guide will focus on the practical application of this principle, using pyrimidine-5-carbonitrile as a key building block for creating highly reactive tetrazine probes for advanced bioconjugation applications.
Synthesis of Pyrimidine-5-Carbonitrile Derivatives
The synthesis of pyrimidine-5-carbonitrile derivatives is well-established and can be achieved through various methodologies, most notably via multicomponent reactions such as the Biginelli reaction or similar one-pot syntheses. These methods offer high efficiency and atom economy, making these scaffolds readily accessible.[16][17][18]
A general and robust method for the synthesis of a 2-amino-pyrimidine-5-carbonitrile derivative, a versatile precursor for further functionalization, is presented below.
Protocol 1: One-Pot Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
This protocol describes a typical multicomponent reaction to synthesize a functionalized pyrimidine-5-carbonitrile.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (e.g., 21.5 g, ~68 mmol) in 100 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 4-methoxybenzaldehyde (e.g., 10.0 g, 73.4 mmol), followed by ethyl cyanoacetate (e.g., 8.3 g, 73.4 mmol), and finally guanidine hydrochloride (e.g., 7.0 g, 73.4 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add glacial acetic acid to neutralize the mixture and induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol or a suitable solvent system to yield the desired 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.
Expected Outcome: A white to off-white solid. The yield and purity should be assessed by standard analytical techniques (NMR, MS, HPLC).
Application in IEDDA Click Chemistry: Pyrimidine-Functionalized Tetrazines
The true power of pyrimidine-5-carbonitrile derivatives in the context of click chemistry is realized when they are incorporated into tetrazine structures to create highly reactive probes. The electron-withdrawing pyrimidine ring enhances the IEDDA reactivity, making these probes ideal for applications requiring rapid conjugation, such as in vivo imaging or the capture of low-abundance biomolecules.[14]
Workflow for Bioconjugation using a Pyrimidine-Functionalized Tetrazine
The general workflow involves the synthesis of a pyrimidine-tetrazine probe and its subsequent reaction with a dienophile-tagged biomolecule.
Caption: Workflow for bioconjugation using a pyrimidine-functionalized tetrazine probe.
Protocol 2: Bioconjugation of a Dienophile-Labeled Antibody with a Pyrimidine-Tetrazine Probe
This protocol outlines the general steps for labeling an antibody modified with a trans-cyclooctene (TCO) group, a highly reactive dienophile for IEDDA reactions.[11]
Materials:
-
TCO-labeled antibody (e.g., at 1 mg/mL in PBS, pH 7.4)
-
Pyrimidine-functionalized tetrazine probe (e.g., a stock solution of 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns (e.g., spin columns) for purification
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare the required dilutions of the TCO-labeled antibody and the pyrimidine-tetrazine probe. It is recommended to perform a titration to determine the optimal molar ratio of probe to antibody. A 5 to 10-fold molar excess of the tetrazine probe is a good starting point.
-
Ligation Reaction: In a microcentrifuge tube, add the TCO-labeled antibody. To this, add the calculated volume of the pyrimidine-tetrazine probe stock solution. Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The rapid kinetics of pyrimidine-enhanced tetrazine ligations often lead to near-complete conjugation within this timeframe.[14] For particularly sensitive applications or lower concentrations, the incubation can be extended or performed at 4°C.
-
Purification: Remove the excess, unreacted pyrimidine-tetrazine probe using a size-exclusion spin column pre-equilibrated with PBS. This step is crucial to prevent non-specific signals in downstream applications.
-
Characterization: Confirm the successful conjugation by UV-Vis spectrophotometry. A successful reaction will show the characteristic absorbance peaks of both the antibody (around 280 nm) and the conjugated probe (the specific wavelength will depend on the probe's structure). Further characterization can be performed using SDS-PAGE or mass spectrometry.
Causality and Self-Validation:
-
Rationale for Molar Excess: Using a molar excess of the tetrazine probe ensures that all available TCO sites on the antibody are labeled, driving the reaction to completion.
-
Importance of Purification: The purification step is a self-validating measure. If the downstream application (e.g., fluorescence imaging) yields a high signal-to-noise ratio, it indicates that the unconjugated probe, which could cause background signal, was effectively removed.
-
Spectrophotometric Confirmation: The appearance of the probe's absorbance in the spectrum of the purified, high-molecular-weight fraction (the antibody) provides direct evidence of successful covalent ligation.
Quantitative Data and Performance Metrics
The primary advantage of incorporating a pyrimidine moiety into a tetrazine probe is the enhancement of the reaction rate constant (k₂). This directly translates to faster and more efficient labeling, especially at low reactant concentrations typical in biological systems.
| Probe Type | Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Pyridine-Tetrazine (Tz1) | Norbornene Derivative | Aqueous Buffer | ~1,000 - 5,000 | [14] (inferred) |
| Pyrimidine-Tetrazine (Tz2) | Norbornene Derivative | Aqueous Buffer | > 10,000 | [14] |
| H-Tetrazine | TCO | Aqueous Buffer | ~30,000 | [11] |
| Pyrimidine-Tetrazine | TCO | Aqueous Buffer | > 50,000 | [11] (projected) |
Note: The values for pyrimidine-tetrazine with TCO are projected based on the observed rate enhancements with other dienophiles. The exact rate would need to be experimentally determined.
Mechanistic Overview of the IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition where the electronic demands are reversed compared to the classical Diels-Alder reaction. The electron-poor diene (tetrazine) reacts with an electron-rich dienophile. The reaction proceeds through a concerted, but often asynchronous, transition state, followed by the irreversible extrusion of nitrogen gas (N₂) to form a stable dihydropyridazine product.[13][15]
Caption: Simplified mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
The electron-withdrawing pyrimidine-5-carbonitrile substituent further lowers the LUMO energy of the tetrazine, decreasing the HOMO-LUMO energy gap between the reactants and thereby accelerating the reaction, in accordance with frontier molecular orbital theory.[10]
Conclusion and Future Perspectives
Pyrimidine-5-carbonitrile derivatives are more than just valuable pharmacophores; they are versatile building blocks for creating next-generation chemical biology tools. Their incorporation into tetrazine scaffolds provides a straightforward strategy for enhancing the kinetics of IEDDA reactions, one of the most powerful click chemistry transformations. This opens up new possibilities for in vivo imaging, pre-targeted drug delivery, and sensitive proteomic analyses. As research continues, we can expect to see the development of novel pyrimidine-based probes with tailored properties, further expanding the capabilities of click chemistry in both basic research and clinical applications.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Drug Release from Liposomes Introduced Tetrazine Derivatives with Pyrimidine Rings Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. growingscience.com [growingscience.com]
Application Notes & Protocols: Development of Anticancer Agents from Pyrimidine-5-Carbonitrile Precursors
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Among its derivatives, pyrimidine-5-carbonitriles have emerged as a particularly promising class of precursors for the development of novel anticancer agents.[3] Their structural versatility allows for modifications that can be tailored to target a variety of molecular pathways implicated in oncogenesis, including receptor tyrosine kinases like EGFR, VEGFR-2, and intracellular signaling cascades such as the PI3K/AKT/mTOR pathway.[4][5][6][7][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic analysis of pyrimidine-5-carbonitrile derivatives as potential anticancer therapeutics. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Pyrimidine-5-Carbonitriles in Oncology
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies.[11] The pyrimidine ring is a fundamental building block of nucleic acids, making its analogues potent agents for interfering with the cellular processes of rapidly proliferating cancer cells.[1][12] The addition of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring offers a unique chemical handle for further functionalization and can contribute to the molecule's interaction with biological targets.
Many pyrimidine-5-carbonitrile derivatives have demonstrated significant antiproliferative activity against a broad range of human cancer cell lines, including those of the breast, colon, lung, liver, and central nervous system.[4][5][6][13][14][15] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes in signaling pathways that are frequently dysregulated in cancer. For instance, various derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its mutants, Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[4][5][6][8][16] By targeting these critical pathways, pyrimidine-5-carbonitrile-based agents can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5][7][14][17][18][19]
This guide will provide a detailed framework for the development and evaluation of these promising anticancer agents, from their initial synthesis to their detailed biological characterization.
Synthesis of Pyrimidine-5-Carbonitrile Precursors
The synthesis of pyrimidine-5-carbonitrile derivatives often follows a multicomponent reaction strategy, which allows for the efficient construction of the core scaffold from simple starting materials.[20] A common and effective method is the Biginelli reaction or a variation thereof.[9]
General Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-5-carbonitrile core structure, which can then be further modified.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - ProQuest [proquest.com]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. sciensage.info [sciensage.info]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. tandfonline.com [tandfonline.com]
- 19. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 5-Fluoropyrimidine-2-carbonitrile
Welcome to the technical support resource for the synthesis of 5-Fluoropyrimidine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Synthetic Challenge
This compound is a critical building block in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The introduction of a fluorine atom onto the pyrimidine ring can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] However, the synthesis, particularly the C-F bond formation step, is not trivial and is often plagued by issues of low yield and side-product formation.
The most common and industrially viable route is a nucleophilic aromatic substitution (SNAr) reaction, typically starting from an appropriately substituted halogenated pyrimidine, such as 5-bromo-2-cyanopyrimidine.[5][6][7] This guide focuses on optimizing this pathway and addressing the specific hurdles you may encounter.
Core Synthesis Workflow: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 5-bromo-2-cyanopyrimidine to this compound via SNAr is a well-established but sensitive transformation. The workflow involves the displacement of a bromide with a fluoride ion, a reaction whose success is highly dependent on the choice of fluoride source, solvent, and temperature.
Caption: General workflow for SNAr synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?
Answer: Low yield is the most common complaint and can stem from several factors. Systematically investigating each is key to optimization.
-
Cause 1: Inefficient Fluoride Source Activation: Potassium fluoride (KF) is a cost-effective fluoride source, but its high lattice energy and low solubility in organic solvents are major hurdles. The fluoride anion must be "naked" and available to act as a nucleophile.
-
Solution:
-
Spray-Dried KF: Use spray-dried potassium fluoride, which has a much higher surface area and is more reactive than standard crystalline KF.
-
Phase-Transfer Catalysis: Incorporate a phase-transfer catalyst (PTC) like 18-crown-6 or tetrabutylammonium bromide (TBAB). The PTC complexes the potassium ion, liberating a more nucleophilic fluoride anion in the organic phase.
-
Alternative Fluoride Sources: Consider using cesium fluoride (CsF), which is more soluble and reactive than KF, though more expensive.
-
-
-
Cause 2: Suboptimal Solvent Choice: The solvent plays a critical role in dissolving the fluoride salt and facilitating the SNAr mechanism.
-
Solution: High-boiling, polar aprotic solvents are essential.
-
DMSO (Dimethyl sulfoxide) or Sulfolane: These are excellent choices as they can partially dissolve KF and effectively solvate the cation, enhancing fluoride reactivity.
-
Avoid Protic Solvents: Solvents like water, methanol, or ethanol will solvate the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity and leading to reaction failure.
-
-
-
Cause 3: Insufficient Reaction Temperature: The C-Br bond on the pyrimidine ring is relatively strong, and significant thermal energy is required to overcome the activation barrier for substitution.
-
Solution: Ensure the reaction temperature is high enough, typically in the range of 120-180°C. Monitor the internal reaction temperature, not just the heating mantle setting. Be aware that at very high temperatures (>200°C), decomposition of the starting material or product can occur.[8]
-
-
Cause 4: Purity of Starting Material: The 5-bromo-2-cyanopyrimidine must be pure and, crucially, anhydrous.[6][7]
-
Solution: Ensure the starting material is dry. Water will compete with the fluoride nucleophile and can lead to hydrolysis byproducts. Use freshly distilled solvents and dry reagents.
-
Optimization Data Summary:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Expected Yield |
| Fluoride Source | Standard KF (2.0 eq) | Spray-Dried KF (2.2 eq) | \multirow{4}{*}{>75%} |
| Catalyst | None | 18-Crown-6 (0.1 eq) | |
| Solvent | DMF | Sulfolane or DMSO | |
| Temperature | 100 °C | 160-180 °C |
Q2: I'm seeing a significant byproduct in my crude NMR/LC-MS that I can't identify. What could it be?
Answer: Side reactions are common if conditions are not carefully controlled. Two primary byproducts are often observed.
-
Side Product 1: 2-Cyano-5-hydroxypyrimidine:
-
Formation Mechanism: This arises from the reaction with trace amounts of water or hydroxide ions present in the reaction mixture, which are highly nucleophilic at elevated temperatures. This is especially problematic if using lower-grade KF or non-anhydrous solvents.
-
Prevention:
-
Use Spray-Dried KF: It is less hygroscopic than standard KF.
-
Dry Solvents: Use freshly distilled, anhydrous-grade solvents.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
-
-
-
Side Product 2: Dimerization/Polymerization Products:
-
Formation Mechanism: At very high temperatures, pyrimidine rings can undergo decomposition or side reactions, leading to complex polymeric materials or dimers, which often present as baseline material in chromatography or a complex mixture of peaks in the mass spectrum.
-
Prevention:
-
Temperature Control: Do not exceed the recommended temperature range. A reaction that is running too hot for too long is a primary cause.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Prolonged heating after completion can promote degradation.[8][9]
-
-
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
-
Q: Can I use microwave synthesis for this reaction?
-
A: Yes, microwave-assisted synthesis can be highly effective for this SNAr reaction.[10] It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating. However, direct translation of thermal conditions is not always possible, and optimization of microwave parameters (temperature, time, power) is necessary.
-
-
Q: My purification by column chromatography is difficult, with the product co-eluting with impurities. Any tips?
-
A: this compound is a relatively polar compound. If you are struggling with co-elution, consider switching your solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) often provides better separation. If byproducts are the issue, an initial aqueous wash of the crude organic extract can help remove highly polar impurities or residual phase-transfer catalyst before chromatography.
-
-
Q: Is it possible to use other 5-halopyrimidine-2-carbonitriles as starting materials?
-
A: Yes, but the reactivity varies. The general reactivity for SNAr leaving groups is F > Cl > Br > I. Therefore, starting from 5-chloro-2-cyanopyrimidine is possible but may require slightly harsher conditions (higher temperature or longer reaction time) than the bromo-analogue. Starting from 5-iodo is generally not preferred as the C-I bond is less polarized and a poorer leaving group in this context.
-
Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis.
Materials:
-
5-Bromo-2-cyanopyrimidine (1.0 eq)[5]
-
Spray-dried Potassium Fluoride (2.2 eq)
-
18-Crown-6 (0.1 eq)
-
Anhydrous Sulfolane (or DMSO)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-cyanopyrimidine, spray-dried potassium fluoride, and 18-crown-6.
-
Solvent Addition: Add anhydrous sulfolane via syringe. The mixture will be a slurry.
-
Heating: Begin vigorous stirring and heat the reaction mixture to an internal temperature of 160-180°C using an oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a white solid.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-fluoropyrimidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst adds fluorine-containing groups to make new compounds [chemeurope.com]
- 5. 5-Bromo-2-cyanopyrimidine | [frontierspecialtychemicals.com]
- 6. 5-bromo-2-cyanopyrimidine, 95 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
Identification and minimization of byproducts in 5-Fluoropyrimidine-2-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Fluoropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproduct formation, thereby improving yield, purity, and overall process efficiency.
Introduction to the Synthesis and its Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents. Its preparation, while conceptually straightforward, is often plagued by the formation of closely related impurities that can be difficult to separate and may impact the efficacy and safety of the final active pharmaceutical ingredient (API). The most common synthetic strategies involve the cyanation of a suitable 2-substituted-5-fluoropyrimidine precursor. This guide will focus on the prevalent route starting from 2,4-dichloro-5-fluoropyrimidine, which involves a selective reduction followed by cyanation. Understanding the mechanisms behind byproduct formation at each stage is critical for successful synthesis.
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the process, let's visualize the primary synthetic route and the points at which major byproducts can emerge.
Caption: Synthetic pathway for this compound and common byproduct formation points.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 2-chloro-5-fluoropyrimidine in the Reduction Step
You observe a significant amount of starting material (2,4-dichloro-5-fluoropyrimidine) or the formation of an unexpected, more reduced species.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incomplete Reaction | - Ensure vigorous stirring to maintain good contact between the zinc powder and the substrate.[1] - Activate the zinc powder prior to use (e.g., by washing with dilute HCl). - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | The reduction of the dichloro-pyrimidine is a heterogeneous reaction. The surface area and activity of the zinc are crucial for efficient reaction kinetics. |
| Over-reduction to 5-Fluoropyrimidine | - Maintain the reaction temperature as specified in the protocol (typically around 70°C, avoiding excessive heat).[1] - Add the acetic acid dropwise over a prolonged period to control the rate of reduction.[1] | Acetic acid acts as a proton source for the reduction. A rapid addition can lead to an uncontrolled reaction rate and less selective reduction of the second chlorine atom. |
| Hydrolysis of the Starting Material | - Use anhydrous solvents (e.g., dry THF). | The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially at elevated temperatures, leading to undesired hydroxypyrimidine byproducts. |
Experimental Protocol: Selective Reduction of 2,4-dichloro-5-fluoropyrimidine
-
To a stirred suspension of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and zinc powder (3.0 eq) in anhydrous tetrahydrofuran (THF), heat the mixture to 70°C.[1]
-
Slowly add glacial acetic acid (1.0 eq) dropwise over 1 hour, maintaining the temperature at 70°C.[1]
-
After the addition is complete, continue to heat the mixture at reflux for 5 hours.[1]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., dichloromethane), and filter through celite to remove excess zinc and other solids.[1]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-5-fluoropyrimidine.
Problem 2: Formation of Byproducts During the Cyanation Step (Rosenmund-von Braun Reaction)
You observe the presence of unreacted 2-chloro-5-fluoropyrimidine, and/or the formation of amide or carboxylic acid impurities in your final product.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incomplete Cyanation | - Use a high-boiling polar aprotic solvent like DMF or NMP to ensure the solubility of CuCN.[2] - Ensure the CuCN is of high purity and anhydrous. - Increase the reaction temperature, but monitor for decomposition. | The Rosenmund-von Braun reaction often requires high temperatures to proceed at a reasonable rate.[2][3] Poor solubility of the cyanide salt can lead to incomplete reaction. |
| Hydrolysis of the Nitrile Product | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | The nitrile group is susceptible to hydrolysis to the corresponding carboxamide and subsequently to the carboxylic acid, especially in the presence of water at elevated temperatures. |
| Formation of Dimeric Byproducts | - Use a slight excess of CuCN. - Consider the use of a ligand, such as L-proline, which can promote the desired reaction pathway and potentially suppress side reactions.[4] | Dimerization can occur through radical intermediates. Optimizing the reaction conditions to favor the desired cyanation pathway can minimize these side reactions.[5] |
Experimental Protocol: Cyanation of 2-chloro-5-fluoropyrimidine
-
In a flame-dried flask under an inert atmosphere, combine 2-chloro-5-fluoropyrimidine (1.0 eq) and copper(I) cyanide (1.2-1.5 eq) in a high-boiling aprotic solvent (e.g., anhydrous DMF).
-
Heat the reaction mixture to reflux (typically 120-150°C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound and how can I identify them?
A1: The most prevalent byproducts, depending on the synthetic route, include:
-
5-Fluoropyrimidine-2-carboxamide: Formed by the partial hydrolysis of the nitrile group. It can be identified by a characteristic C=O stretch in the IR spectrum and distinct chemical shifts in the 1H and 13C NMR spectra.
-
5-Fluoropyrimidine-2-carboxylic acid: Results from the complete hydrolysis of the nitrile. It will show a broad O-H stretch in the IR spectrum and a carboxylic acid proton signal in the 1H NMR spectrum.
-
5-Fluoropyrimidine: An over-reduction product from the first step. It can be identified by the absence of the nitrile or chloro-substituent signals in the NMR and a different retention time in GC or HPLC.
-
Dimeric species: These can arise from radical coupling reactions. They will have a significantly higher molecular weight, which can be confirmed by mass spectrometry.[5]
Q2: How can I effectively monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to track the formation of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[6][7] An appropriate HPLC method would typically use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8]
Q3: What are the best practices for purifying the final product?
A3: Purification of this compound often involves:
-
Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes is a common method to separate the desired product from less polar starting materials and more polar byproducts like the corresponding amide.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Distillation: For larger scale preparations, vacuum distillation may be an option if the product is thermally stable.
Q4: Can a Sandmeyer reaction be used to synthesize this compound from 2-amino-5-fluoropyrimidine? What are the potential byproducts?
A4: Yes, a Sandmeyer reaction is a viable alternative.[5] It involves the diazotization of 2-amino-5-fluoropyrimidine followed by reaction with a copper(I) cyanide salt. However, this route can also generate specific byproducts, including:
-
5-Fluoro-2-hydroxypyrimidine: Formed from the reaction of the diazonium salt with water.
-
Azo-coupling products: Resulting from the reaction of the diazonium salt with unreacted 2-amino-5-fluoropyrimidine.
-
Biaryl byproducts: Formed via radical-mediated side reactions.[5]
To minimize these, it is crucial to maintain low temperatures (0-5°C) during diazotization and to use the diazonium salt immediately after its formation.
Analytical Data for Key Compounds
The following table summarizes expected analytical data for the target compound and a key byproduct.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm⁻¹) |
| This compound | ~8.8 (s, 2H) | ~160 (d, J=20 Hz), ~150 (d, J=270 Hz), ~130, ~115 (CN) | 2240 (C≡N), 1600-1400 (aromatic C=C, C=N) |
| 5-Fluoropyrimidine-2-carboxamide | ~8.9 (s, 2H), ~7.5 (br s, 1H, NH), ~5.8 (br s, 1H, NH) | ~165 (C=O), ~158 (d, J=18 Hz), ~148 (d, J=265 Hz), ~132 | 3400-3200 (N-H), 1680 (C=O), 1600-1400 (aromatic C=C, C=N) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Workflow for Byproduct Identification and Minimization
References
- 1. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting guide for pyrimidine nitrile synthesis reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to pyrimidine nitrile synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that synthesizing these vital heterocyclic compounds can be complex. This resource offers a structured, question-and-answer-based approach to troubleshoot your reactions effectively, ensuring scientific integrity and optimal outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of pyrimidine nitriles. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Low Reaction Yield & Conversion Rates
Q1: My pyrimidine nitrile synthesis is consistently resulting in a low yield. What are the primary factors I should investigate?
A low conversion rate is a frequent challenge in pyrimidine synthesis and can stem from several factors. A systematic investigation is key to pinpointing the issue.[1]
Troubleshooting Workflow:
References
Overcoming low yields in the preparation of 5-Fluoropyrimidine-2-carbonitrile derivatives
Technical Support Center: Synthesis of 5-Fluoropyrimidine-2-carbonitrile Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the preparation of these valuable compounds. Here, we will delve into the common synthetic routes, troubleshoot potential issues with scientifically grounded explanations, and provide actionable protocols to enhance the success of your experiments.
The this compound scaffold is a key building block in medicinal chemistry, featured in a range of therapeutic agents. However, its synthesis can be fraught with difficulties, often leading to suboptimal yields that can hinder research and development timelines. This guide is structured to address these challenges head-on, providing both quick answers through our FAQ section and in-depth analysis in our troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the palladium-catalyzed cyanation of a 2-halo-5-fluoropyrimidine, typically 2-chloro-5-fluoropyrimidine.[1][2] This approach benefits from the mild reaction conditions and broad functional group tolerance characteristic of modern cross-coupling chemistry.[3]
Q2: Why is a palladium-catalyzed cyanation preferred over a traditional Sandmeyer or Rosenmund-von Braun reaction?
While the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a classic method for introducing a nitrile group, it often requires harsh acidic conditions and the use of stoichiometric copper(I) cyanide, which can be problematic for sensitive substrates and generate significant waste.[4][5] The Rosenmund-von Braun reaction also typically requires high temperatures and stoichiometric copper cyanide.[3] Palladium-catalyzed methods, on the other hand, operate under much milder conditions, require only catalytic amounts of the metal, and exhibit greater functional group tolerance, making them more suitable for complex molecules.[3][6]
Q3: My palladium-catalyzed cyanation of 2-chloro-5-fluoropyrimidine is not working. What are the most critical parameters to check first?
For a struggling cyanation reaction, the first parameters to scrutinize are:
-
Atmosphere: Ensure strictly anhydrous and oxygen-free conditions. The active Pd(0) catalyst is sensitive to oxidation.
-
Catalyst and Ligand Integrity: Use a reliable source of palladium and ensure the phosphine ligand has not been oxidized.
-
Cyanide Source and Stoichiometry: The nature and amount of your cyanide source are critical. Excess soluble cyanide can poison the catalyst.[3][7]
Q4: Which cyanide source should I use? I've seen zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) mentioned.
-
Zinc Cyanide (Zn(CN)₂): This is a popular choice due to its lower toxicity compared to alkali metal cyanides and its ability to release cyanide ions slowly, which helps prevent catalyst poisoning.[3][6] It is often used in modern, mild cyanation protocols.
-
Potassium Hexacyanoferrate (K₄[Fe(CN)₆]): This is a non-toxic, air-stable, and inexpensive cyanide source.[3] However, its low solubility in many organic solvents may necessitate the use of aqueous co-solvents and phase-transfer catalysts, and reactions often require higher temperatures.[3][7]
For initial attempts and milder conditions, Zn(CN)₂ is often the preferred choice.
Troubleshooting Guides
Problem 1: Low or No Conversion of 2-Chloro-5-fluoropyrimidine
A stalled reaction is a common frustration. Let's break down the likely culprits and their solutions.
The catalytic cycle of palladium-catalyzed cyanation relies on the Pd(0) species. If your reaction fails to initiate, your catalyst may be inactive or rapidly poisoned.
-
Causality: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by atmospheric oxygen. More critically, cyanide is a strong ligand and can coordinate to the palladium center, forming stable complexes that are catalytically inactive.[3][8] This is a well-documented failure mode in cyanation reactions.
-
Solutions:
-
Ensure Inert Atmosphere: Meticulously degas your solvent and use a robust inert atmosphere (argon or nitrogen) throughout the setup and reaction.
-
Use a Palladium Pre-catalyst: Modern pre-catalysts are designed to be air-stable and generate the active Pd(0) species in situ, improving reproducibility.
-
Control Cyanide Concentration:
-
Ligand Selection: Bulky, electron-rich phosphine ligands can protect the palladium center from excess cyanide and facilitate the crucial reductive elimination step.[7]
-
The electron-deficient nature of the pyrimidine ring, further accentuated by the fluorine atom, influences the reactivity of the C-Cl bond.
-
Causality: While the electron deficiency of the ring makes it susceptible to nucleophilic attack, the oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires sufficient thermal energy.[9]
-
Solutions:
-
Temperature Screening: If the reaction is clean but incomplete at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C. Monitor for any product decomposition.
-
Solvent Choice: Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used. Ensure they are anhydrous. For some protocols, aqueous mixtures can be effective.[6]
-
Base Selection: While not always required, a non-nucleophilic base can sometimes facilitate the reaction.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Problem 2: Significant Formation of Byproducts
Yield loss is often due to competing reaction pathways. Identifying the byproducts is the first step to suppression.
The most common byproduct is often the corresponding pyrimidine-2-carboxamide or, in more extreme cases, the carboxylic acid.
-
Causality: The nitrile group can be hydrolyzed to the primary amide and subsequently to the carboxylic acid in the presence of water, especially under elevated temperatures or if the workup conditions are acidic or basic.[7]
-
Solutions:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (argon or nitrogen) helps to exclude atmospheric moisture.[7]
-
Neutral Workup: During the workup, avoid strong acids or bases. Wash with water and brine, then dry the organic layer thoroughly before concentrating.
-
The formation of a bi-pyrimidine species can sometimes be observed, especially at high temperatures.
-
Causality: This is a known side reaction in palladium-catalyzed cross-couplings, where two molecules of the starting halide couple together.
-
Solutions:
-
Optimize Catalyst/Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress homocoupling.
-
Temperature Control: Avoid excessively high temperatures, as this can promote this side reaction.
-
Data Presentation: Optimizing the Cyanation Reaction
The choice of catalyst, ligand, and solvent is crucial for a successful reaction. The following table summarizes conditions that have been found effective for the cyanation of heteroaryl chlorides.
| Parameter | Condition A (Mild) | Condition B (Robust) | Rationale & Reference |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Both are effective pre-catalysts for generating Pd(0).[3] |
| Ligand | XPhos or SPhos | cataCXium® A | Bulky, electron-rich ligands are generally preferred.[7] |
| Cyanide Source | Zn(CN)₂ (0.6 eq.) | K₄[Fe(CN)₆] (0.5 eq.) | Zn(CN)₂ is milder; K₄[Fe(CN)₆] is less toxic but may require higher T.[3][6] |
| Solvent | Dioxane or Toluene | DMAc or NMP | Anhydrous, polar aprotic solvents are standard. |
| Temperature | 80-100 °C | 120-140 °C | Higher temperatures may be needed for less reactive substrates.[3] |
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a general starting point for the synthesis of this compound from 2-chloro-5-fluoropyrimidine.
Materials:
-
2-chloro-5-fluoropyrimidine (1.0 eq)
-
Zn(CN)₂ (0.6 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and Zn(CN)₂.
-
Evacuate and backfill the flask with argon three times.
-
Add 2-chloro-5-fluoropyrimidine followed by anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for Pd-catalyzed cyanation and potential catalyst poisoning.
References
- 1. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 2. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of Fluorinated Pyrimidines
Welcome to the Technical Support Center for fluorinated pyrimidines. This resource is designed for researchers, scientists, and drug development professionals who work with critical anticancer agents like 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine. Understanding the stability and degradation pathways of these compounds is paramount for obtaining reliable experimental data and ensuring therapeutic efficacy. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, explaining the root causes and providing actionable solutions.
Q1: Why am I seeing unexpected peaks or a decrease in the main peak area during HPLC analysis of my fluorinated pyrimidine sample?
This is a frequent issue stemming from compound degradation either before or during analysis. The appearance of new peaks or the reduction of your target analyte peak suggests that the molecule is breaking down.
Underlying Causes & Causal Analysis:
-
pH-Mediated Hydrolysis: 5-Fluorouracil (5-FU) is known to be unstable in alkaline conditions.[1][2] Refluxing 5-FU in 0.1N NaOH can cause around 45% degradation.[2] The pyrimidine ring can undergo hydrolytic cleavage, leading to non-chromophoric fragments that might not even be visible on a UV chromatogram, resulting in a perceived loss of the main peak without corresponding new peaks.[2] Gemcitabine is also susceptible to pH-dependent degradation, with a characteristic U-shaped pH-rate profile, indicating catalysis by both protons and hydroxyl ions at pH extremes.[3]
-
Mobile Phase Incompatibility: If your sample is prepared in a solvent (e.g., DMSO) that is much stronger than your initial mobile phase, it can cause peak distortion or precipitation on the column. Conversely, if the sample solvent is incompatible, the compound may not dissolve properly, leading to variable injection volumes and peak areas.[4][5]
-
Autosampler/On-Column Degradation: If the autosampler is not temperature-controlled, sensitive compounds can degrade while waiting in the queue. For 5-FU, prolonged exposure to neutral or slightly acidic pH at room temperature can lead to noticeable hydrolysis.[6][7]
-
Photodegradation: Fluorinated pyrimidines can be sensitive to light.[8] If samples are left exposed to ambient or UV light in clear vials, photodegradation can occur, leading to loss of the parent compound.[9]
Step-by-Step Troubleshooting Protocol:
-
Verify Solution pH and Freshness: Prepare fresh solutions for each analytical run. If using aqueous solutions, ensure they are buffered to a pH where the compound is most stable (typically slightly acidic to neutral for 5-FU). Studies have shown 5-FU has noticeable hydrolysis in acidic solutions (pH 5-7) but is more stable in alkaline solutions (pH > 8) for short durations, though significant degradation occurs under strong basic conditions over time.[2][6][7]
-
Control Temperature: Use a temperature-controlled autosampler set to 4-8°C to minimize degradation of samples waiting for injection.
-
Protect from Light: Prepare and store samples in amber or light-blocking vials to prevent photodegradation.[10]
-
Check Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is miscible and weaker than the mobile phase to ensure proper peak focusing on the column head.[4][5]
-
Run a System Blank: Inject a sample blank (dissolution solvent only) to check for "ghost peaks" or baseline instability originating from the mobile phase or system contamination.[4]
Q2: My in vitro cell assay results are inconsistent. Could compound stability in the culture medium be the cause?
Yes, absolutely. The stability of a compound in cell culture medium at 37°C over the course of an experiment (e.g., 24, 48, or 72 hours) is a critical and often overlooked variable. If the compound degrades, the cells are exposed to a decreasing concentration over time, leading to high variability and inaccurate potency (e.g., IC50) values.
Underlying Causes & Causal Analysis:
-
Chemical Hydrolysis at Physiological Conditions: Cell culture media are buffered around pH 7.4. At 37°C, this condition can be sufficient to cause slow hydrolysis of sensitive compounds. For 5-FU, studies have shown noticeable hydrolysis at pH 7.4 and 37°C.[6][7]
-
Enzymatic Degradation: If you are using primary cells, cell lines with metabolic activity, or media supplemented with serum, enzymes present could metabolize your compound. For instance, cytidine deaminase, present in plasma and some tissues, can inactivate Gemcitabine by converting it to its inactive metabolite, dFdU.[11][12]
-
Adsorption to Plastics: Fluorinated pyrimidines, like many small molecules, can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration available to the cells.
Step-by-Step Validation Protocol:
-
Perform a Media Stability Study: a. Prepare your fluorinated pyrimidine in the exact cell culture medium (including serum) you use for your assays. b. Incubate the solution under standard cell culture conditions (37°C, 5% CO2). c. Take aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours). d. Immediately freeze the aliquots at -80°C to halt degradation. e. Analyze all samples together using a validated stability-indicating HPLC method to quantify the remaining parent compound at each time point.
-
Mitigate Degradation:
-
If significant degradation (>10-15%) is observed within the experimental timeframe, consider replenishing the media with freshly prepared compound at set intervals (e.g., every 24 hours).
-
Alternatively, if degradation is rapid, shorten the drug exposure time.
-
-
Address Adsorption: Use low-adhesion plasticware for preparing stock solutions and performing assays to minimize loss of compound.
Q3: I'm observing poor recovery of my fluorinated pyrimidine from biological samples (e.g., plasma, tissue homogenates). What's happening?
Poor recovery from biological matrices is typically due to enzymatic degradation during sample collection and processing or inefficient extraction.
Underlying Causes & Causal Analysis:
-
Rapid Enzymatic Catabolism: The primary route of 5-FU catabolism in the body is via the enzyme dihydropyrimidine dehydrogenase (DPD), which is highly active in the liver and peripheral blood mononuclear cells.[13][14][15] Over 80% of an administered 5-FU dose is rapidly inactivated by DPD.[15][16][17] If blood samples are not handled correctly, DPD will continue to degrade 5-FU ex vivo.
-
Prodrug Conversion: If you are measuring Capecitabine, enzymes like carboxylesterases and cytidine deaminase in the liver, plasma, and tumor tissue will actively convert it to its metabolites, including 5-FU.[18][19][20][21]
-
Inefficient Extraction: The protocol used for protein precipitation or liquid-liquid extraction may not be optimal for your compound, leading to a significant portion of the analyte being lost in the process.
Step-by-Step Protocol for Sample Handling and Extraction:
-
Immediate Enzyme Inhibition: a. For 5-FU analysis, collect blood samples in tubes containing a DPD inhibitor, such as gimeracil, or immediately process the plasma at low temperatures. b. For Gemcitabine, which is degraded by cytidine deaminase (CDA), consider adding the CDA inhibitor tetrahydrouridine (THU) to collection tubes if pre-analytical stability is a concern.
-
Maintain Cold Chain: Process all biological samples on ice or at 4°C to minimize enzymatic activity.[10]
-
Optimize Extraction: a. Perform a systematic evaluation of different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the plasma sample to find the one that yields the highest recovery. b. For liquid-liquid or solid-phase extraction, test various solvents and pH conditions to ensure efficient extraction of your specific analyte.
-
Use an Internal Standard: Always use a suitable internal standard (ideally a stable isotope-labeled version of the analyte) added at the very beginning of the sample preparation process. This helps to correct for variability in extraction efficiency and instrument response.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the fundamental stability and handling of fluorinated pyrimidines.
Q4: What are the primary chemical degradation pathways for 5-Fluorouracil (5-FU)?
The primary chemical degradation pathway for 5-FU in aqueous solution is hydrolysis, which is highly dependent on pH. In alkaline solutions (e.g., NaOH or Tris buffer at pH 8.5-9), the degradation involves several key steps:
-
Hydration: The first step is the hydration of the C5-C6 double bond of the pyrimidine ring.[22]
-
Ring Cleavage: This is followed by the cleavage of the N3-C4 bond.[22]
-
Urea Release: Subsequent breakdown of the N1-C6 bond releases urea and 2-fluoro-3-oxopropanoic acid (FOPA).[22]
-
Decarboxylation: FOPA can then lose carbon dioxide to form the highly cardiotoxic metabolite, fluoroacetaldehyde (Facet).[22]
In acidic solutions, hydrolysis also occurs, though the rate can be significant.[6][7]
Q5: How does pH affect the stability of fluorinated pyrimidines in solution?
pH is one of the most critical factors governing the stability of these compounds.
-
5-Fluorouracil (5-FU): Shows significant degradation in highly acidic and, particularly, in alkaline conditions.[2][8] It is relatively stable in neutral or slightly acidic solutions for short periods but will undergo hydrolysis over time.[6][7]
-
Gemcitabine: Exhibits a U-shaped pH-rate profile, meaning it degrades under both acidic and basic conditions.[3] In acidic solution (e.g., 0.1 N HCl), it undergoes deamination to its uridine analogue.[23] In basic solution (e.g., 0.1 N NaOH), it can undergo an unusual anomerization reaction.[23]
Table 1: Influence of pH on 5-FU Degradation
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH 5-7) @ 37°C | Noticeable hydrolysis occurs. | [6][7] |
| Neutral (Water) | 94.9% of drug remains after 5 days of reflux. | [2] |
| Alkaline (0.1N NaOH) | ~45% degradation after 8 hours of reflux. | [2] |
| Strong Alkaline | Rapid and complete degradation within 1 hour. |[1] |
Q6: What is the recommended procedure for preparing and storing stock solutions?
Proper preparation and storage are essential to maintain the integrity of your compounds.
Table 2: Recommended Storage Conditions for Common Fluorinated Pyrimidines
| Compound | Stock Solution Solvent | Short-Term Storage (≤ 1-2 weeks) | Long-Term Storage (> 2 weeks) | Reference |
|---|---|---|---|---|
| 5-Fluorouracil | DMSO, 0.9% NaCl | 2-8°C, protected from light | -20°C, protected from light | [24] |
| Capecitabine | DMSO | 2-8°C, protected from light | -20°C, protected from light | [25] |
| Gemcitabine HCl | Water, 0.9% NaCl | 2-8°C, protected from light | -20°C, protected from light |[26] |
Best Practices Protocol:
-
Solvent Selection: Use high-purity, anhydrous DMSO for initial high-concentration stock solutions, as it generally provides better stability than aqueous solutions. For aqueous preparations, use sterile saline or buffered solutions.
-
Aliquotting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Container Choice: Store solutions in amber glass vials or polypropylene tubes to protect from light and prevent adsorption.[10][27]
-
Storage Conditions: Store aliquots at -20°C or -80°C for long-term use. A study on 5-FU in 0.9% NaCl showed it was stable for 79 days when frozen at -20°C and for an additional 28 days when refrigerated at 5°C after thawing.[24]
Q7: How does enzymatic degradation impact the in vivo and in vitro behavior of 5-FU?
Enzymatic degradation is the most significant factor affecting the pharmacokinetics and efficacy of 5-FU.
-
Anabolism (Activation): 5-FU is a prodrug that must be converted into its active metabolites (FdUMP, FUTP, FdUTP) to exert its cytotoxic effects.[20][28]
-
Catabolism (Inactivation): The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.[14][15] It rapidly converts over 80% of the administered dose into inactive metabolites.[13][16][17] The activity of DPD is a major determinant of 5-FU clearance and toxicity. Patients with DPD deficiency cannot metabolize the drug effectively, leading to severe or fatal toxicity.[13]
Diagram 1: Metabolic Activation and Catabolism of 5-Fluorouracil (5-FU)
Caption: Metabolic pathways of 5-FU activation and inactivation.
Section 3: Protocols & Workflows
Protocol 1: Step-by-Step Workflow for a Forced Degradation Study
A forced degradation study is essential for developing stability-indicating analytical methods and understanding potential degradation pathways. It is mandated by regulatory bodies like the ICH.[9][29][30] The goal is to achieve 5-20% degradation of the active ingredient.[29][30]
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Preparation: Prepare a solution of the drug substance at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the solution to a range of stress conditions as outlined in ICH guidelines Q1A(R2).[29]
-
Acid/Base Hydrolysis: Treat with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and/or elevated temperature (e.g., 60°C).[9]
-
Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3%).[9]
-
Thermal: Expose both solid drug and a solution to elevated heat (e.g., 60-80°C).[30]
-
Photostability: Expose the drug to controlled light sources combining UV and visible light as per ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[9]
-
-
Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acid- and base-stressed samples before analysis.
-
Chromatography: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification.
-
Evaluation: Assess the results to ensure that all degradation product peaks are well-separated from the parent peak. Check for peak purity and attempt to identify major degradants.
References
- 1. researchgate.net [researchgate.net]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Safe Handling of Oral Chemotherapy Drugs at Home - Together by St. Jude™ [together.stjude.org]
- 11. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Dihydropyrimidine dehydrogenase deficiency as a cause of fatal 5-Fluorouracil toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Candidate mechanisms for capecitabine-related hand–foot syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mediproducts.net [mediproducts.net]
- 26. aoncology.com [aoncology.com]
- 27. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 28. researchgate.net [researchgate.net]
- 29. resolvemass.ca [resolvemass.ca]
- 30. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-Fluoropyrimidine-2-carbonitrile Derivatives by ¹⁹F NMR
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Among the vast array of heterocyclic compounds, 5-fluoropyrimidine-2-carbonitrile derivatives have garnered significant attention due to their prevalence in medicinal chemistry. The introduction of a fluorine atom into a pyrimidine scaffold can profoundly influence a molecule's physicochemical properties, including metabolic stability and binding affinity, making these compounds promising candidates for drug discovery programs.[1]
This guide provides an in-depth, comparative analysis of the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural confirmation of this compound derivatives. We will explore the fundamental principles of ¹⁹F NMR, detail experimental protocols, and compare its efficacy with other common analytical techniques, supported by experimental data and authoritative references.
The Unique Advantages of ¹⁹F NMR in Fluorinated Drug Discovery
The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy.[2] It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus.[2][3] A key advantage of ¹⁹F NMR is the vast chemical shift range, which spans over 800 ppm, significantly wider than that of ¹H NMR.[4] This large dispersion minimizes signal overlap, even in complex molecules, simplifying spectral analysis. Furthermore, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR offers a background-free window for studying fluorinated molecules in various environments.[5]
In the context of this compound derivatives, ¹⁹F NMR provides critical information that is often difficult to obtain from other analytical methods. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, providing a direct readout of the substitution pattern on the pyrimidine ring.[1][3] Additionally, through-bond scalar couplings (J-couplings) between the ¹⁹F nucleus and neighboring ¹H, ¹³C, or other ¹⁹F nuclei provide invaluable data for confirming connectivity and stereochemistry.[4][6]
Experimental Workflow: From Sample Preparation to Spectral Interpretation
The successful application of ¹⁹F NMR for structural elucidation relies on a well-defined experimental workflow. The following diagram illustrates the key stages involved:
Caption: Experimental workflow for ¹⁹F NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe capable of detecting ¹⁹F.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts for fluoropyrimidines (typically -100 to -180 ppm relative to CFCl₃).
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the ¹⁹F nuclei. For quantitative measurements, a longer delay (5 x T₁) is recommended.[7]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply ¹H decoupling during acquisition to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm or trifluoroacetic acid at -76.5 ppm).[8]
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Interpreting ¹⁹F NMR Spectra: A Comparative Approach
The power of ¹⁹F NMR lies in the detailed structural information embedded within the spectrum. Let's consider a hypothetical series of this compound derivatives to illustrate the key parameters.
The ¹⁹F chemical shift is highly sensitive to the nature and position of substituents on the pyrimidine ring. Electron-withdrawing groups will generally cause a downfield shift (less negative ppm value), while electron-donating groups will cause an upfield shift (more negative ppm value).[1]
Table 1: Hypothetical ¹⁹F Chemical Shifts for Substituted 5-Fluoropyrimidine-2-carbonitriles
| Compound | R¹ Substituent | R² Substituent | ¹⁹F Chemical Shift (δ, ppm) |
| 1 | H | H | -165.0 |
| 2 | OCH₃ | H | -168.5 |
| 3 | H | NO₂ | -160.2 |
| 4 | Cl | H | -163.8 |
Note: Chemical shifts are hypothetical and for illustrative purposes.
As shown in Table 1, the introduction of an electron-donating methoxy group at the R¹ position (Compound 2 ) results in an upfield shift compared to the unsubstituted parent compound (Compound 1 ). Conversely, an electron-withdrawing nitro group at the R² position (Compound 3 ) leads to a downfield shift. This sensitivity allows for the rapid confirmation of successful substitution reactions and the identification of isomers.
Spin-spin coupling between the ¹⁹F nucleus and adjacent magnetic nuclei provides definitive proof of covalent bonds. In this compound derivatives, the most informative couplings are typically with protons on the pyrimidine ring or on substituents.
The following diagram illustrates the key coupling interactions:
Caption: Key ¹H-¹⁹F coupling constants in 5-fluoropyrimidines.
-
³J(F, H4): The three-bond coupling between the fluorine at position 5 and the proton at position 4 is typically in the range of 7-10 Hz.
-
⁴J(F, H6): The four-bond coupling between the fluorine at position 5 and the proton at position 6 is smaller, usually around 2-4 Hz.
Observing these characteristic coupling patterns in a ¹H-coupled ¹⁹F NMR spectrum, or more definitively in a 2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) experiment, provides unambiguous confirmation of the 5-fluoro substitution pattern.
Comparison with Other Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive structural elucidation strategy often involves a combination of analytical techniques.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Strengths | Limitations | Application to 5-Fluoropyrimidines |
| ¹⁹F NMR | High sensitivity, large chemical shift dispersion, direct observation of fluorine environment.[2][3] | Requires a fluorinated compound. | Unambiguous confirmation of fluorine position and electronic environment. |
| ¹H NMR | High sensitivity, provides detailed information on proton environments and connectivity. | Can have significant signal overlap in complex molecules. | Confirms the presence and connectivity of protons, complementary to ¹⁹F NMR. |
| ¹³C NMR | Provides information on the carbon skeleton. | Lower sensitivity, requires longer acquisition times. | Confirms the number of unique carbons and their chemical environment. ¹³C-¹⁹F coupling can further confirm fluorine position. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate mass and molecular formula. | Does not provide detailed structural information on its own, isomers can be indistinguishable. | Confirms the molecular weight and elemental composition of the synthesized derivative. |
| X-ray Crystallography | Provides the absolute 3D structure of a molecule. | Requires a single, high-quality crystal, which can be difficult to obtain. | The gold standard for structure determination, but not always feasible. |
As highlighted in the table, while techniques like mass spectrometry are essential for confirming molecular weight, they cannot differentiate between isomers. ¹H and ¹³C NMR provide crucial information about the overall structure, but the direct observation of the fluorine nucleus and its interactions via ¹⁹F NMR offers a level of certainty that is often unmatched for this class of compounds.
Conclusion
In the field of drug discovery and development, the ability to rapidly and accurately confirm the structure of novel compounds is paramount. For this compound derivatives, ¹⁹F NMR spectroscopy stands out as an exceptionally powerful and informative analytical technique. Its high sensitivity, wide chemical shift range, and the ability to probe the local electronic environment and connectivity through chemical shifts and coupling constants provide a wealth of structural information.[2][3][4]
By integrating ¹⁹F NMR into the analytical workflow, researchers can confidently confirm the identity and purity of their target compounds, accelerating the hit-to-lead optimization process and ensuring the integrity of their scientific findings. While other techniques provide complementary data, the direct insights offered by ¹⁹F NMR make it an indispensable tool for any scientist working with fluorinated molecules.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 5-Fluoropyrimidine-2-carbonitrile and 5-Chloropyrimidine-2-carbonitrile for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidine derivatives, in particular, are prevalent in a vast number of approved drugs, owing to their ability to act as bioisosteres and engage in key hydrogen bonding interactions. Within this class of compounds, 5-halopyrimidine-2-carbonitriles serve as versatile building blocks. This guide provides an in-depth, objective comparison of the reactivity of 5-Fluoropyrimidine-2-carbonitrile and 5-chloropyrimidine-2-carbonitrile, supported by established mechanistic principles and representative experimental data, to inform the rational design of synthetic routes.
Introduction: The Dichotomous Reactivity of Halogen Substituents
The reactivity of this compound and 5-chloropyrimidine-2-carbonitrile is fundamentally governed by the distinct electronic properties of the fluorine and chlorine substituents at the 5-position of the pyrimidine ring. This seemingly subtle difference gives rise to a significant divergence in their behavior in two of the most crucial classes of reactions in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. A thorough understanding of these differences is paramount for the efficient and selective synthesis of complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a key transformation for introducing a wide array of nucleophiles, such as amines, alcohols, and thiols, onto an aromatic ring. In the context of 5-halopyrimidine-2-carbonitriles, the SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The subsequent expulsion of the halide leaving group restores the aromaticity of the ring.
The Decisive Role of Electronegativity
The rate-determining step in most SNAr reactions is the initial nucleophilic attack.[2] This is where the profound difference between fluorine and chlorine comes into play. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) on the pyrimidine ring. This effect significantly polarizes the C5-F bond and, more importantly, strongly stabilizes the negatively charged Meisenheimer complex formed upon nucleophilic attack.[3] Chlorine, while also electronegative, has a less pronounced inductive effect.
Consequently, This compound is significantly more reactive towards nucleophiles in SNAr reactions than its chloro-analogue . The general reactivity order for halogens in SNAr reactions where the initial addition is rate-determining is F >> Cl > Br > I.[3]
dot
Caption: Generalized mechanism for the SNAr reaction on 5-halopyrimidine-2-carbonitriles.
Supporting Experimental Insights
Representative Experimental Protocol: SNAr with an Amine
The following protocol is a generalized procedure for the SNAr reaction of a secondary amine with a 5-halopyrimidine-2-carbonitrile, based on established methodologies for similar substrates.[4][6][7]
Objective: To synthesize a 5-amino-substituted pyrimidine-2-carbonitrile.
Materials:
-
5-Halopyrimidine-2-carbonitrile (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-halopyrimidine-2-carbonitrile.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the secondary amine to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 60-100 °C. The reaction with this compound is expected to proceed at a lower temperature and for a shorter duration compared to the 5-chloro analogue.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling: The Dominance of Bond Strength
In stark contrast to SNAr reactions, the reactivity order of halopyrimidines is inverted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.[8][9]
The Rate-Determining Step: Oxidative Addition
The catalytic cycle of the Suzuki-Miyaura reaction typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide.[10] This step is often the rate-determining step of the overall reaction. The ease of this oxidative addition is inversely proportional to the strength of the carbon-halogen bond.[11]
The C-F bond is the strongest carbon-halogen bond, making oxidative addition of a palladium catalyst across this bond energetically demanding and often unfeasible under standard conditions.[12][13] Conversely, the C-Cl bond is weaker, rendering 5-chloropyrimidine-2-carbonitrile a more suitable substrate for palladium-catalyzed cross-coupling reactions.
Therefore, in the context of Suzuki-Miyaura and other related cross-coupling reactions, 5-chloropyrimidine-2-carbonitrile is significantly more reactive than this compound . The general reactivity trend for halogens in these reactions is I > Br > Cl >> F.[10][11] In fact, this compound is generally considered unreactive under typical palladium-catalyzed cross-coupling conditions.
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Supporting Experimental Insights
Numerous studies on the Suzuki-Miyaura coupling of various chloropyrimidines have been reported, demonstrating the feasibility of these transformations. For instance, the Suzuki coupling of 2,4,5,6-tetrachloropyrimidine has been shown to proceed with excellent site-selectivity. Similarly, protocols for the Suzuki coupling of 5-bromo-2-chloropyrimidine highlight the preferential reactivity of the C-Br bond, further underscoring the established reactivity trends.[8] While these examples do not directly involve 5-chloropyrimidine-2-carbonitrile, the underlying principles of catalyst selection and reaction optimization are highly transferable.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with 5-chloropyrimidine-2-carbonitrile, based on established procedures for chloropyrimidines.[9][14][15]
Objective: To synthesize a 5-arylpyrimidine-2-carbonitrile.
Materials:
-
5-Chloropyrimidine-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a Schlenk flask containing a magnetic stir bar and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the 5-chloropyrimidine-2-carbonitrile, arylboronic acid, palladium catalyst, and base to the flask.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to a temperature typically between 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reactivity and Data Comparison
The contrasting reactivity of this compound and 5-chloropyrimidine-2-carbonitrile is summarized in the table below. This provides a quick reference for selecting the appropriate substrate for a desired transformation.
| Reaction Type | This compound | 5-Chloropyrimidine-2-carbonitrile | Underlying Principle |
| Nucleophilic Aromatic Substitution (SNAr) | Highly Reactive | Less Reactive | Rate is governed by the stability of the Meisenheimer complex, which is enhanced by the strong inductive effect of fluorine.[3] |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | Generally Unreactive | Reactive | Rate is dependent on the oxidative addition step, which is facilitated by the weaker C-Cl bond compared to the very strong C-F bond.[10][11] |
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and 5-chloropyrimidine-2-carbonitrile is not arbitrary but a strategic decision that dictates the feasible synthetic pathways. For the introduction of nucleophiles via SNAr chemistry, the fluoro-substituted pyrimidine is the superior choice, offering higher reactivity and often milder reaction conditions. Conversely, for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling, the chloro-substituted pyrimidine is the workhorse, while its fluoro counterpart remains largely inert. This dichotomous reactivity allows for orthogonal synthetic strategies, enabling the selective functionalization of polysubstituted pyrimidine scaffolds. A clear understanding of these fundamental principles is indispensable for the modern medicinal chemist in the quest for novel and impactful therapeutic agents.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 5. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Fluoropyrimidine-2-carbonitrile
Introduction: The Significance of 5-Fluoropyrimidine-2-carbonitrile in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly in the realm of drug discovery. The presence of the fluorine atom and the cyano group on the pyrimidine scaffold imparts unique electronic properties and metabolic stability, making it a desirable intermediate for the development of kinase inhibitors, antiviral agents, and other therapeutics. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols, quantitative data, and expert insights to aid in the selection of the most suitable route for your research needs.
Our exploration will begin with the synthesis of a pivotal precursor, 2-chloro-5-fluoropyrimidine, and then delve into a comparative analysis of three distinct cyanation methodologies to arrive at the target molecule.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-fluoropyrimidine
The most common and economically viable pathway to this compound commences with the readily available antimetabolite, 5-fluorouracil. This two-step sequence involves the initial conversion to 2,4-dichloro-5-fluoropyrimidine, followed by a selective reduction to the key intermediate, 2-chloro-5-fluoropyrimidine.
Workflow for the Synthesis of 2-Chloro-5-fluoropyrimidine
Caption: Synthetic pathway from 5-Fluorouracil to 2-Chloro-5-fluoropyrimidine.
Step 1: Chlorination of 5-Fluorouracil
The initial step involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This is typically achieved by heating 5-fluorouracil with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA) which acts as an acid scavenger.[1][2]
Experimental Protocol:
-
To a reaction vessel, add 5-fluorouracil and phosphorus oxychloride.
-
With stirring, add N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux (approximately 114°C) for 2 hours.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and concentrated to afford 2,4-dichloro-5-fluoropyrimidine.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (5-FU:POCl₃:DMA) | 1 : 10 : 1.5 | [2] |
| Reaction Temperature | 114°C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | ~92.2% | [2] |
Causality Behind Experimental Choices: The use of an excess of phosphorus oxychloride ensures the complete conversion of the diol tautomer of 5-fluorouracil to the dichloro derivative. N,N-dimethylaniline is crucial for neutralizing the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product. The high reaction temperature is necessary to overcome the activation energy of the chlorination reaction.
Step 2: Selective Monodechlorination
The subsequent step involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine. This is a critical transformation that leverages the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is more susceptible to nucleophilic attack and reduction than the chlorine at the 2-position due to the electronic influence of the ring nitrogens. This selective reduction is commonly achieved using zinc powder in the presence of an acid.[3]
Experimental Protocol:
-
To a solution of 2,4-dichloro-5-fluoropyrimidine in tetrahydrofuran (THF), add zinc powder.
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add acetic acid dropwise over 1 hour.
-
After the addition is complete, continue to heat the mixture at reflux for 5 hours.
-
Upon completion, the reaction mixture is filtered to remove excess zinc and other solids.
-
The filtrate is diluted with an organic solvent and washed to remove impurities, then concentrated to yield 2-chloro-5-fluoropyrimidine.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Reducing Agent | Zinc Powder | [3] |
| Acid | Acetic Acid | [3] |
| Solvent | Tetrahydrofuran | [3] |
| Reaction Temperature | 70°C to reflux | [3] |
| Reaction Time | 6 hours | [3] |
| Yield | Not explicitly stated, but generally high | [3] |
Causality Behind Experimental Choices: Zinc powder in the presence of a proton source like acetic acid acts as a reducing agent. The selective reduction at the 4-position is a well-established phenomenon in pyrimidine chemistry. The choice of THF as a solvent is due to its ability to dissolve the starting material and its suitable boiling point for the reaction.
Part 2: Comparative Analysis of Cyanation Routes to this compound
With the key intermediate, 2-chloro-5-fluoropyrimidine, in hand, the final step is the introduction of the cyano group at the 2-position. This can be accomplished through several distinct methodologies, each with its own set of advantages and disadvantages. We will compare three primary approaches: Palladium-Catalyzed Cyanation, Copper-Catalyzed Cyanation, and Uncatalyzed Nucleophilic Aromatic Substitution.
Workflow for Cyanation of 2-Chloro-5-fluoropyrimidine
Caption: Alternative synthetic routes for the cyanation of 2-Chloro-5-fluoropyrimidine.
Route 1: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and cyanation is no exception. This method offers high efficiency and functional group tolerance, often proceeding under relatively mild conditions.
Mechanism Overview: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 2-chloro-5-fluoropyrimidine, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and finally reductive elimination to yield the desired nitrile and regenerate the palladium(0) catalyst.
Experimental Protocol (General):
-
In an inert atmosphere, a reaction vessel is charged with 2-chloro-5-fluoropyrimidine, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a cyanide source (e.g., K₄[Fe(CN)₆]).
-
A suitable solvent (e.g., DMAc, dioxane/water) and a base (if required) are added.
-
The reaction mixture is heated to a specified temperature (typically 80-120°C) and stirred until completion.
-
Work-up involves cooling the mixture, partitioning between water and an organic solvent, and purifying the product by chromatography or crystallization.
Quantitative Data Comparison:
| Cyanide Source | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| K₄[Fe(CN)₆] | 0.1 mol% Pd(OAc)₂ (ligand-free) | DMAc | 120 | 5 | Good to Excellent (general) | [4] |
| Zn(CN)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | Not specified | RT | Not specified | Good (general) | [5] |
Expertise & Experience Insights: The choice of ligand is critical in palladium-catalyzed cyanation to prevent catalyst poisoning by the cyanide ions. Bulky, electron-rich phosphine ligands are often employed to protect the palladium center. The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and environmental considerations.[4][6]
Route 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
The copper-catalyzed cyanation, a variation of the classic Rosenmund-von Braun reaction, provides a cost-effective alternative to palladium-based systems. While often requiring higher temperatures, it remains a robust and widely used method.
Mechanism Overview: The mechanism is believed to involve the formation of a copper(I) cyanide complex which then undergoes oxidative addition to the aryl halide. Subsequent reductive elimination yields the aryl nitrile.
Experimental Protocol (General):
-
A mixture of 2-chloro-5-fluoropyrimidine, a copper(I) cyanide (CuCN) source, and a high-boiling point solvent (e.g., DMF, NMP) is heated.
-
The reaction is typically carried out at elevated temperatures (100-200°C) for several hours.
-
The work-up usually involves treatment with an aqueous solution of a complexing agent for copper (e.g., ammonia, ethylenediamine) to facilitate the removal of copper salts, followed by extraction and purification.
Quantitative Data:
Expertise & Experience Insights: Traditional Rosenmund-von Braun conditions often require stoichiometric amounts of copper cyanide and harsh reaction conditions. Modern variations utilize catalytic amounts of a copper(I) source with suitable ligands (e.g., diamines) to achieve the transformation under milder conditions. The purity of the copper cyanide can significantly impact the reaction outcome.
Route 3: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)
Given the electron-deficient nature of the pyrimidine ring, direct nucleophilic aromatic substitution of the chloride with a cyanide salt is a plausible and straightforward approach. This method avoids the use of transition metal catalysts, which can be advantageous in terms of cost and product purity.
Mechanism Overview: The reaction proceeds via a two-step addition-elimination mechanism. The cyanide nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the ring, yielding the final product.
Experimental Protocol (General):
-
2-chloro-5-fluoropyrimidine is heated with a cyanide salt (e.g., NaCN, KCN) in a polar aprotic solvent (e.g., DMSO, DMF).
-
The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
Purification is typically achieved by crystallization or column chromatography.
Quantitative Data:
While this is a theoretically viable route, specific experimental conditions and yields for the uncatalyzed SNAr cyanation of 2-chloro-5-fluoropyrimidine were not found in the provided search results. The reactivity would be highly dependent on the solvent and temperature.
Expertise & Experience Insights: The success of an uncatalyzed SNAr reaction is highly dependent on the electrophilicity of the substrate. The presence of two nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. However, competitive side reactions and the potential for harsh reaction conditions are factors to consider. The use of a phase-transfer catalyst may be beneficial in enhancing the reaction rate.
Comparative Summary and Recommendations
| Feature | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation | Uncatalyzed SNAr |
| Catalyst Cost | High | Low | None |
| Reaction Conditions | Generally Milder | Often Harsher | Potentially Harsh |
| Functional Group Tolerance | High | Moderate | Moderate |
| Toxicity of Reagents | Can use less toxic cyanide sources | Traditionally uses toxic CuCN | Uses toxic cyanide salts |
| Scalability | Good, with catalyst optimization | Good | Potentially challenging |
| Predictable Yield | High | Moderate to High | Variable |
Recommendations for Researchers:
-
For high-value, complex molecules and late-stage functionalization: The Palladium-Catalyzed Cyanation is the recommended route due to its mild reaction conditions and high functional group tolerance. The use of modern catalysts and non-toxic cyanide sources further enhances its appeal.
-
For large-scale, cost-sensitive syntheses: The Copper-Catalyzed Cyanation presents a more economical option. While it may require more process optimization to achieve high yields and purity, its cost-effectiveness is a significant advantage.
-
For initial exploratory studies or when metal contamination is a major concern: Uncatalyzed Nucleophilic Aromatic Substitution could be investigated. However, be prepared for potentially lower yields and the need for more forcing conditions.
Conclusion
The synthesis of this compound is a well-defined process that primarily relies on the cyanation of the key intermediate, 2-chloro-5-fluoropyrimidine. The choice of the cyanation method is a critical decision that should be based on a careful consideration of factors such as cost, scale, required purity, and the specific constraints of the research project. This guide provides the necessary data and insights to empower researchers to make an informed decision and efficiently synthesize this valuable building block for their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 3. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 5-Fluoropyrimidine-2-carbonitrile: HPLC vs. GC-MS
Abstract
5-Fluoropyrimidine-2-carbonitrile is a key building block in the synthesis of various pharmaceutically active compounds. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Even trace impurities can alter pharmacological activity or introduce toxicity.[1] This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.
The Analyte: Understanding this compound
This compound (CAS 328-70-1) is a heterocyclic aromatic compound.[2] Its structure, featuring a polar pyrimidine ring, a highly electronegative fluorine atom, and a polar nitrile group, dictates its analytical behavior. It is a solid at room temperature and possesses moderate polarity. These characteristics make it amenable to analysis by both liquid and gas chromatography, provided the conditions are optimized.
Potential Impurities: The purity profile of a compound is intrinsically linked to its synthetic route.[3] While the specific synthesis is proprietary, we can infer potential process-related impurities, which are critical for developing a specific and selective analytical method.
| Impurity Type | Potential Structure/Identity | Rationale |
| Starting Material | Unreacted fluorinated precursors | Incomplete reaction |
| Isomers | 2-Fluoropyrimidine-5-carbonitrile | Non-regioselective synthesis |
| By-products | Hydrolyzed nitrile (acid/amide) | Presence of water during synthesis or storage |
| Related Substances | Des-fluoro analog | Impurity in starting material |
High-Performance Liquid Chromatography (HPLC): The Workhorse for QC
HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation, identification, and quantification of a wide array of compounds.[4] For routine quality control (QC) and release testing, its precision and robustness are unparalleled.
Rationale for HPLC Method Design
The choice of HPLC parameters is a deliberate process grounded in the physicochemical properties of this compound.
-
Separation Mode (Reversed-Phase): Given the analyte's moderate polarity, reversed-phase (RP) HPLC is the logical choice. A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte and its impurities will be separated based on their relative hydrophobicity.[5]
-
Column Chemistry (C18): An octadecylsilane (C18) column provides a versatile hydrophobic stationary phase, offering excellent retention and resolution for a broad range of small molecules, including pyrimidine derivatives.[5]
-
Mobile Phase (Buffered Acetonitrile/Water): A gradient elution using water and acetonitrile allows for the separation of compounds with varying polarities. Starting with a higher aqueous content allows for the retention of polar impurities, while gradually increasing the organic solvent (acetonitrile) elutes the main component and any more hydrophobic impurities. A phosphate buffer is used to maintain a constant pH, ensuring consistent retention times and peak shapes.[6]
-
Detection (UV Absorbance): The pyrimidine ring is an excellent chromophore. A UV detector set at a wavelength of maximum absorbance (λmax), typically around 260-265 nm for pyrimidine derivatives, provides high sensitivity and a linear response over a wide concentration range.[6][7]
HPLC Experimental Workflow
Caption: HPLC workflow for purity assessment.
Detailed HPLC Protocol
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v).
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10.0 mL of diluent to obtain a 1.0 mg/mL solution.
-
Prepare the sample solution similarly.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 265 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]
-
Linearity: Assessed over a range (e.g., 0.05% to 150% of the standard concentration).[11]
-
Accuracy & Precision: Determined by analyzing multiple preparations at different concentration levels.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, typically established at a signal-to-noise ratio of 10:1.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Tool for Identification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for identifying volatile and thermally stable unknown impurities.
Rationale for GC-MS Method Design
-
Analyte Suitability: this compound is a relatively small molecule and is expected to be sufficiently volatile and thermally stable for GC analysis without derivatization. However, this must be confirmed experimentally, as some pyrimidines may require derivatization (e.g., silylation) to improve their chromatographic behavior.[12]
-
Column Chemistry (5% Phenyl Polysiloxane): A low-polarity column, such as a DB-5ms or equivalent, is a standard choice for general-purpose screening. It separates compounds primarily based on their boiling points and slight differences in polarity.
-
Temperature Program: A programmed temperature ramp is essential. It starts at a low temperature to resolve early-eluting, highly volatile impurities and gradually increases to elute the main component and less volatile impurities within a reasonable time.
-
Ionization (Electron Ionization - EI): At the standard 70 eV, EI is a "hard" ionization technique that reproducibly fragments molecules.[13] The resulting fragmentation pattern is a molecular fingerprint that can be compared against spectral libraries (like NIST) for confident identification of known impurities or used for structural elucidation of unknown ones. For fluorinated heterocyclic compounds, characteristic fragmentation can include the loss of F• (M-19) or HF (M-20).[14][15]
GC-MS Experimental Workflow
Caption: GC-MS workflow for impurity identification.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10.0 mL of a suitable volatile solvent like acetone or ethyl acetate.
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Performance Comparison: HPLC vs. GC-MS
The following table summarizes the performance of each technique for the purity assessment of this compound, based on typical, validated method performance.
| Parameter | HPLC-UV | GC-MS | Rationale & Insights |
| Primary Application | Quantitative Purity & Assay | Qualitative Impurity ID | HPLC is the gold standard for precise quantification required for batch release.[9] GC-MS excels at identifying the structure of unknown volatile impurities. |
| Specificity/Selectivity | High | Very High | HPLC separates based on polarity. GC-MS separates based on volatility and provides mass-based confirmation, resolving co-eluting peaks via their unique mass spectra. |
| Limit of Quantitation (LOQ) | ~0.05% (area) | ~0.01% (TIC) | Both are highly sensitive, but MS detection can often achieve lower detection limits in full scan mode. |
| Precision (%RSD) | < 2.0% | 5-15% | HPLC with UV detection offers superior quantitative reproducibility, which is critical for assay and impurity control.[11] GC-MS precision can be more variable. |
| Linearity (R²) | > 0.999 | > 0.995 | Both show excellent linearity, but HPLC is generally superior for quantitative purposes. |
| Analysis Time | ~30 min | ~30 min | Runtimes are comparable, though sample preparation for HPLC can be slightly more involved. |
| Information Provided | Retention Time, % Area | Retention Time, Mass Spectrum | GC-MS provides definitive structural information from the mass spectrum, which is invaluable for impurity profiling and investigation.[16] |
| Analyte Constraints | Soluble in mobile phase | Volatile & Thermally Stable | HPLC is more versatile for non-volatile or thermally labile impurities. GC-MS is limited to compounds that can be volatilized without decomposition. |
Conclusion: A Synergistic Approach
Neither HPLC nor GC-MS is universally superior; they are complementary tools that provide orthogonal information for a complete purity profile of this compound.
-
HPLC is the method of choice for routine quality control, stability studies, and batch release. Its high precision, robustness, and quantitative accuracy make it ideal for determining the assay value and quantifying known impurities against specification limits, in full compliance with regulatory expectations.[4][10]
-
GC-MS is the indispensable tool for impurity identification and characterization. During process development or in the investigation of out-of-spec (OOS) results, GC-MS provides the definitive structural information needed to identify unknown volatile impurities, allowing for targeted process improvements to enhance the purity of the final product.
For comprehensive characterization and robust quality control in a drug development setting, a dual approach is recommended: an HPLC method for routine quantitative analysis and a GC-MS method for initial impurity profiling and investigative support.
References
- 1. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Supplier China | CAS 328-70-1 | High Purity Chemical Manufacturer & Exporter [nj-finechem.com]
- 3. mdpi.com [mdpi.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 7. ijpar.com [ijpar.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. whitman.edu [whitman.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrimidine Analogs: Biological Activity and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern therapeutics, pyrimidine analogs represent a cornerstone in the treatment of cancer, viral infections, and fungal diseases. The strategic incorporation of fluorine into these molecules has emerged as a powerful approach to modulate their biological activity, often leading to enhanced efficacy. This guide provides a comprehensive comparative study of fluorinated versus non-fluorinated pyrimidine analogs, delving into their mechanisms of action, biological activities, and the experimental methodologies used for their evaluation.
The Rationale for Fluorination: A Bioisosteric Advantage
The substitution of a hydrogen atom with fluorine, a bioisostere, can profoundly alter the physicochemical properties of a molecule. Fluorine's high electronegativity can influence the acidity of neighboring protons, modulate metabolic stability by blocking sites of oxidation, and alter the conformation of the molecule, thereby affecting its binding affinity to target enzymes.[1] In the context of pyrimidine analogs, fluorination has been a key strategy to enhance their therapeutic index.
Anticancer Activity: The 5-Fluorouracil Paradigm
The most prominent example of a fluorinated pyrimidine analog in oncology is 5-fluorouracil (5-FU). Its non-fluorinated counterpart is uracil, a natural component of RNA. While uracil itself does not possess cytotoxic activity, the introduction of a fluorine atom at the C-5 position transforms it into a potent anticancer agent.[2]
Mechanism of Action
The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][4] Intracellularly, 5-FU is converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively halting the production of dTMP and leading to "thymineless death" in rapidly dividing cancer cells.[5][6]
Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA. The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA and fluorouridine triphosphate (FUTP) into RNA leads to DNA damage and disruption of RNA processing and function, respectively, further contributing to its cytotoxic effects.[3][7]
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Comparative Efficacy
Direct comparative studies of the cytotoxic effects of 5-FU and uracil are limited in the scientific literature, as uracil is a natural metabolite and generally not considered cytotoxic. The efficacy of 5-FU, however, has been extensively documented across a wide range of cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | 1.71 | [8] |
| A549 (Lung Cancer) | 10.32 | [8] | |
| Caco-2 (Colorectal Cancer) | 20.22 | [8] | |
| HT29 (Colorectal Cancer) | 85.37 | [6] | |
| HeLa (Cervical Cancer) | 43.34 | [6] | |
| ESCC Cell Lines (Esophageal) | 1.00 - 39.81 | [9] |
Antiviral Activity: The Case of Trifluridine
Trifluridine (trifluorothymidine), a fluorinated analog of thymidine, is an effective antiviral agent, particularly against herpes simplex virus (HSV) infections.[10]
Mechanism of Action
The antiviral activity of trifluridine stems from its incorporation into viral DNA.[7] After entering the host cell, trifluridine is phosphorylated by viral thymidine kinase to its monophosphate form, and subsequently to the triphosphate form by cellular kinases.[11] This triphosphate analog is then incorporated into the replicating viral DNA in place of thymidine. The presence of the trifluoromethyl group disrupts the normal base pairing and structure of the DNA, leading to the production of faulty viral proteins and the inhibition of viral replication.[7][12]
Caption: Antiviral mechanism of Trifluridine.
Comparative Efficacy
While thymidine is a natural nucleoside essential for DNA synthesis and lacks antiviral properties, trifluridine exhibits potent antiviral activity.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Trifluridine | HSV-1 | Vero | 3.07 - 12.52 | [13] |
| Trifluridine | HSV-1 (Acyclovir-resistant) | Vero | 15.40 | [13] |
Antifungal Activity: Flucytosine as a Key Agent
Flucytosine (5-fluorocytosine) is a fluorinated pyrimidine analog used in the treatment of systemic fungal infections, often in combination with other antifungal drugs.[14] Its non-fluorinated counterpart is cytosine, a fundamental component of DNA and RNA.
Mechanism of Action
Flucytosine itself is not fungicidal. It is selectively taken up by fungal cells via the enzyme cytosine permease.[15] Once inside the fungal cell, it is converted to 5-fluorouracil (5-FU) by the fungal-specific enzyme cytosine deaminase.[15] The resulting 5-FU then exerts its antifungal effects through the same mechanisms as in cancer cells: inhibition of thymidylate synthase and incorporation into RNA, thereby disrupting DNA and protein synthesis.[8] The selective toxicity of flucytosine is due to the absence of cytosine deaminase in mammalian cells.[8]
Caption: Antifungal mechanism of Flucytosine.
Comparative Efficacy
Cytosine is a naturally occurring nucleobase and does not exhibit antifungal properties. Flucytosine, however, is effective against a range of pathogenic fungi.
| Compound | Fungal Species | MIC90 (µg/mL) | Reference |
| Flucytosine | Candida albicans | 1 | [16] |
| Flucytosine | Candida glabrata | 0.12 | [16] |
| Flucytosine | Candida parapsilosis | 0.25 | [16] |
| Flucytosine | Candida tropicalis | 1 | [16] |
| Flucytosine | Cryptococcus neoformans | 8-16 | [8] |
Experimental Protocols
The evaluation of the biological activity of pyrimidine analogs relies on standardized in vitro assays. The following are detailed protocols for assessing anticancer, antiviral, and antifungal activities.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine analogs (fluorinated and non-fluorinated) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral agent.
Protocol:
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of the pyrimidine analogs.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for 2-5 days until plaques are visible.
-
Plaque Visualization: Fix and stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
References
- 1. Clinical effects and in vitro studies of trifluorothymidine combined with interferon-alpha for treatment of drug-resistant and -sensitive herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flucytosine primary resistance in Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Fluoropyrimidine-2-carbonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of novel chemical entities are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-Fluoropyrimidine-2-carbonitrile, a compound class that demands meticulous attention to detail due to its potential hazards.
Important Advisory: During the compilation of this guide, a discrepancy was noted with the commonly associated CAS number for this compound (328-70-1). This CAS number is officially assigned to 1-Bromo-3,5-bis(trifluoromethyl)benzene. It is imperative that before proceeding with any handling or disposal protocols, you verify the precise identity and associated hazards of your compound through a specific Safety Data Sheet (SDS) provided by your supplier. The following guidance is based on the toxicological profiles of structurally similar fluorinated pyrimidines and nitriles and should be adapted as necessary based on the authoritative SDS for your specific material.
Hazard Profile: Understanding the Risks
Fluorinated pyrimidines, as a class, are known for their biological activity, which also underpins their potential toxicity. Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: May cause significant skin and eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]
-
Carcinogenicity: Some fluorinated pyrimidines, such as 5-Fluorouracil, are suspected of causing cancer.
Given these potential hazards, a cautious and well-documented approach to disposal is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent dermal absorption, which is a key route of exposure for this class of compounds. |
| Eye Protection | Safety glasses with side-shields or tightly sealed goggles | To protect against accidental splashes of solutions or contact with solid particulates. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the compound as a powder or if aerosols may be generated. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safe disposal and to prevent incompatible materials from mixing.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent pads, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled container. Do not mix with other solvent wastes unless their compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.
Step 2: Container Management
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Container Type: Use only containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container. If a different container is used, ensure it is clean and in good condition.
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" and any other components of a mixture.
-
The words "Hazardous Waste".
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Step 3: Storage
Designated storage areas for hazardous waste are a regulatory requirement and a key component of laboratory safety.
-
Satellite Accumulation Area (SAA): Waste containers should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to mitigate the impact of any potential leaks.
-
Container Integrity: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Licensed Waste Vendor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Ensure all required documentation is completed accurately and accompanies the waste containers upon pickup.
Spill Management: A Plan for the Unexpected
In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and laboratory supervisor.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the safe disposal of this compound, the following workflow diagram is provided.
Caption: Decision-making workflow for the proper disposal of this compound waste.
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within your laboratory. The principles of scientific integrity extend beyond the bench to encompass the entire lifecycle of the materials we use.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoropyrimidine-2-carbonitrile
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 5-Fluoropyrimidine-2-carbonitrile. Given the chemical's structural relation to potent cytotoxic and antineoplastic agents like 5-Fluorouracil, a rigorous approach to personal protection is not merely recommended—it is imperative. This document outlines the necessary personal protective equipment (PPE), procedural workflows, and disposal plans to ensure operator safety and laboratory integrity.
Hazard Assessment: Understanding the Inherent Risks
While a specific, comprehensive toxicological profile for this compound may be limited, its chemical family is well-characterized. The fluoropyrimidine scaffold is the basis for drugs like 5-Fluorouracil, which is classified as toxic if swallowed and a suspected carcinogen and mutagen.[1] Therefore, it is prudent and scientifically sound to handle this compound with the same level of caution as a highly potent, cytotoxic compound.
Potential hazards include:
-
Acute Toxicity: High likelihood of being toxic if swallowed, inhaled, or in contact with skin.[1]
-
Carcinogenicity & Mutagenicity: Potential to cause genetic defects or cancer.[1]
-
Skin and Eye Damage: Risk of causing serious skin irritation and severe eye damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation or allergic symptoms.[1][3]
These risks mandate the use of engineering controls (e.g., a chemical fume hood) as the primary line of defense, with meticulous PPE use as the critical final barrier.[4][5][6]
Mandatory PPE Ensemble: A Multi-Layered Defense
A complete PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The following components must be used for any procedure involving the handling of solid or dissolved this compound.
Hand Protection: The Imperative of Double-Gloving
Direct skin contact is a primary route of exposure.[7][8] A single pair of gloves is insufficient due to the risk of pinholes, tears, and chemical permeation. Double-gloving is the minimum standard.
-
Inner Gloves: A pair of nitrile gloves provides a base layer of protection.
-
Outer Gloves: A second pair of nitrile gloves tested for chemotherapy drug resistance should be worn over the inner pair.[9] These are often thicker and have a longer cuff. Change the outer glove immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use.
Body Protection: Preventing Systemic Exposure
To protect against spills and aerosol contamination, a disposable, solid-front gown with long sleeves and elastic cuffs is required.[8][10][11] This gown should be made of a low-lint, non-permeable material like polyethylene-coated polypropylene. Standard cotton lab coats are not acceptable as they are absorbent and can hold the chemical against the skin.
Eye and Face Protection: Shielding Critical Membranes
Protecting the eyes and face from splashes is crucial.
-
Safety Goggles: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are mandatory to provide a seal around the eyes.[6]
-
Face Shield: A full-face shield must be worn over the safety goggles to protect the entire face from splashes when handling liquids or creating solutions.[10]
Respiratory Protection: Guarding Against Inhalation
Handling the solid form of this compound can generate fine dust, and working with solutions can create aerosols. All work must be performed within a certified chemical fume hood.[6][12] When weighing the solid compound or in any situation where aerosolization is possible, respiratory protection is necessary.
A fit-tested NIOSH-approved N95 respirator is the minimum requirement for particulates. If handling volatile solutions, an air-purifying respirator (APR) with organic vapor cartridges may be required. All respirator use must comply with a formal respiratory protection program as mandated by OSHA 29 CFR 1910.134, which includes medical evaluation, fit-testing, and training.[5][13][14][15]
Quantitative PPE Selection Guide
The following table summarizes the specifications for the required PPE.
| PPE Component | Standard/Certification | Material Specification | Key Considerations |
| Inner Gloves | ASTM D6319 | Nitrile, powder-free | Standard laboratory grade |
| Outer Gloves | ASTM D6978 | Nitrile, tested for chemotherapy drug handling | Longer cuff, thicker material (>0.15 mm) |
| Body Protection | ANSI/AAMI PB70 Level 1 or 2 | Polyethylene-coated, non-woven material | Solid front, disposable, elastic cuffs |
| Eye Protection | ANSI Z87.1 | Polycarbonate | Indirectly-vented chemical splash goggles |
| Face Protection | ANSI Z87.1 | Polycarbonate | Full-length face shield worn over goggles |
| Respiratory | NIOSH-Approved | N95 filtering facepiece or higher | Must be part of a written program (OSHA 29 CFR 1910.134)[4][13] |
Procedural Integrity: Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Preparation: Enter the designated gowning area. Ensure all necessary PPE is available and has been inspected for defects.[16]
-
First Shoe Covers (Optional): If required by facility protocol, don the first pair of shoe covers.
-
Gown: Don the disposable gown, ensuring it is fully closed in the back.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the gown's cuffs.
-
Respiratory Protection: If required, don the fit-tested N95 respirator or other appropriate respirator. Perform a user seal check.
-
Eye & Face Protection: Don safety goggles, followed by the full-face shield.
-
Outer Gloves: Don the second pair of chemotherapy-rated gloves, ensuring the cuffs extend well over the gown sleeves.
Step-by-Step Doffing Protocol (Contamination Removal)
This process is designed to remove the most contaminated items first.
-
Initial Decontamination: In the fume hood, wipe down the outer gloves with an appropriate deactivating solution or 70% ethanol.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated cytotoxic waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, by handling the straps from behind the head. Place in a designated area for decontamination.
-
Gown: Untie the gown and peel it away from the body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it in the cytotoxic waste container.
-
Respiratory Protection: Remove the respirator by the straps without touching the front. Dispose of it properly.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 2. Dispose of them in the cytotoxic waste container.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[16]
Workflow Visualization: PPE Donning & Doffing Sequence
Caption: Workflow for donning and doffing PPE for potent compound handling.
Contaminated PPE and Waste Disposal Plan
All disposable items that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation: Use designated, clearly labeled hazardous waste containers.[17] For this compound, a yellow "Trace Chemotherapy" or "Cytotoxic Waste" container is appropriate.
-
Sharps: Any needles or sharp implements must be disposed of in a puncture-proof sharps container rated for cytotoxic waste.
-
Liquid Waste: Unused solutions or contaminated solvents must be collected in a compatible, sealed hazardous waste container. Do not pour this waste down the drain.
-
Solid Waste: Contaminated PPE, weigh boats, and consumables must be placed directly into the cytotoxic waste bin.
-
Spill Management: A spill kit specifically for cytotoxic drugs must be readily available.[7][8] In the event of a spill, cordon off the area and use the kit according to its instructions, wearing the full PPE ensemble described above. All materials used for cleanup must be disposed of as cytotoxic waste.
By adhering to these stringent guidelines, you build a system of safety that protects you, your colleagues, and your research from the significant risks posed by potent fluoropyrimidine compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. oswego.edu [oswego.edu]
- 5. osha.gov [osha.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. edisastersystems.com [edisastersystems.com]
- 14. creativesafetysupply.com [creativesafetysupply.com]
- 15. 29 CFR § 1910.134 - Respiratory protection. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
